Sulfo-Cy5 hydrazide
Description
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Properties
Molecular Formula |
C32H40N4O7S2 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2E)-1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H40N4O7S2/c1-31(2)24-20-22(44(38,39)40)15-17-26(24)35(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(45(41,42)43)16-18-27(25)36(29)19-11-7-10-14-30(37)34-33/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19,33H2,1-5H3,(H2-,34,37,38,39,40,41,42,43) |
InChI Key |
UXHHBJOLTZIDLS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo-Cy5 Hydrazide: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Sulfo-Cy5 hydrazide, a fluorescent dye crucial for the specific labeling and analysis of biomolecules. Tailored for researchers, scientists, and drug development professionals, this document details the dye's mechanism of action, presents its key quantitative data, and offers detailed experimental protocols for its application in glycoprotein labeling, flow cytometry, and fluorescence microscopy.
Introduction to this compound
This compound is a highly water-soluble, far-red fluorescent dye that belongs to the cyanine dye family.[1][] Its key feature is a hydrazide functional group (-NH-NH2) that specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond.[3] This reactivity makes it an excellent tool for labeling biomolecules that either naturally contain or can be modified to present these carbonyl groups.
The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye molecule.[3] This is a significant advantage in biological applications as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of proteins.[3]
The core of its utility lies in a two-step process for labeling glycoproteins:
-
Oxidation: The cis-diol groups present in the sugar moieties (like sialic acids) of glycoproteins are gently oxidized using sodium periodate (NaIO₄). This reaction cleaves the bond between the two hydroxyl-bearing carbons and converts them into reactive aldehyde groups.
-
Hydrazone Formation: The hydrazide group of Sulfo-Cy5 then nucleophilically attacks the newly formed aldehydes, resulting in the formation of a stable covalent hydrazone linkage. This attaches the fluorescent dye specifically to the carbohydrate portions of the glycoprotein.
This site-specific labeling approach is particularly advantageous as it often targets glycosylation sites that are distal to the protein's active or binding domains, thereby preserving its biological function.
Core Properties and Quantitative Data
The spectral properties of Sulfo-Cy5 make it well-suited for various fluorescence-based applications, including fluorescence microscopy and flow cytometry. Its emission in the far-red region of the spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~656.83 g/mol | |
| Solubility | High in water and polar organic solvents (DMSO, DMF) |
Detailed Experimental Protocols
Labeling of Cell Surface Glycoproteins with this compound
This protocol describes the labeling of glycoproteins on the surface of live cells.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Sodium periodate (NaIO₄)
-
Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold
-
Quenching Solution (e.g., 10 mM glycerol in PBS)
-
Anhydrous DMSO (for preparing dye stock solution)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 1 mM EDTA)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation (300-400 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS, pH 7.4.
-
For adherent cells, gently detach using a non-enzymatic method (e.g., cell scraper or EDTA-based buffer), then wash as for suspension cells.
-
Perform a cell count and ensure viability is >95%.
-
Resuspend the cell pellet in ice-cold PBS, pH 6.5 to a concentration of 1 x 10⁷ cells/mL.
-
-
Oxidation of Sialoglycans:
-
Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect from light.
-
To 100 µL of the cell suspension (1 x 10⁶ cells), add 100 µL of the 2 mM NaIO₄ solution for a final concentration of 1 mM.
-
Incubate on ice for 15 minutes in the dark.
-
-
Quenching:
-
Add 1 mL of ice-cold Quenching Solution to the cells to stop the oxidation reaction.
-
Incubate on ice for 5 minutes.
-
Pellet the cells by centrifugation (300-400 x g for 5 minutes at 4°C) and discard the supernatant.
-
-
Labeling with this compound:
-
Wash the cells twice with ice-cold PBS, pH 7.4 to remove residual quenching reagent.
-
Prepare a working solution of this compound in PBS, pH 7.4. If a stock solution in DMSO is used, ensure the final DMSO concentration does not exceed 1-2%. A typical starting concentration for the hydrazide probe is 10-50 µM.
-
Resuspend the cell pellet in the this compound solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Pellet the cells and discard the labeling solution.
-
Wash the cells three times with 1 mL of FACS Buffer to remove unreacted dye.
-
The labeled cells are now ready for downstream analysis.
-
Analysis of Labeled Cells by Flow Cytometry
Procedure:
-
Resuspend the final cell pellet from the labeling protocol in 500 µL of FACS Buffer.
-
Transfer the cell suspension to a flow cytometry tube.
-
Acquire data on a flow cytometer equipped with a laser for excitation near 640 nm (e.g., a red laser) and an emission filter appropriate for Cy5 (typically around 660/20 nm).
-
Include appropriate controls:
-
Unlabeled cells (no oxidation, no dye).
-
Cells treated with NaIO₄ only (no dye).
-
Cells treated with this compound only (no oxidation).
-
Visualization of Labeled Cells by Fluorescence Microscopy
Procedure:
-
After the final wash step in the labeling protocol, resuspend the cells in an appropriate imaging buffer.
-
Seed the cells onto a glass-bottom dish or slide suitable for microscopy.
-
Allow the cells to adhere if necessary.
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set (excitation ~620-640 nm, emission ~660-680 nm).
-
Acquire images and analyze the localization of the fluorescent signal, which corresponds to the location of the labeled glycoproteins.
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.
References
Sulfo-Cy5 hydrazide chemical structure and properties
An In-Depth Technical Guide to Sulfo-Cy5 Hydrazide: Structure, Properties, and Applications
Introduction
This compound is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for the labeling and detection of biomolecules.[1] As a sulfonated derivative of the popular Cyanine5 (Cy5) dye, it possesses two negatively charged sulfo groups that confer excellent water solubility, making it ideal for bioconjugation reactions in aqueous environments without the need for organic co-solvents.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, and core applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is characterized by the classic polymethine chain flanked by two indoline rings, which is responsible for its spectral properties. The key features are the addition of sulfonate groups for water solubility and a terminal hydrazide group for reactivity. The hydrazide functional group enables the dye to react specifically with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. Its high water solubility is a significant advantage for labeling sensitive biological samples like proteins and antibodies.
| Property | Value | Reference(s) |
| Appearance | Dark blue solid | |
| Molecular Formula | C₃₂H₄₀N₄O₇S₂ | |
| Molecular Weight | 656.83 g/mol | |
| CAS Number | 2055138-61-7 | |
| Solubility | Very good in water; good in DMF and DMSO |
Fluorescent Properties
Sulfo-Cy5 is known for its bright fluorescence, high photostability, and a large extinction coefficient, making it a highly sensitive label for various applications. Its emission in the far-red spectrum is advantageous for biological imaging, as it minimizes interference from cellular autofluorescence.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Stokes Shift | ~16 nm | |
| Correction Factor (CF₂₆₀) | 0.04 | |
| Correction Factor (CF₂₈₀) | 0.04 |
Reaction Chemistry: Labeling of Carbonyl Groups
The primary application of this compound is the covalent labeling of molecules containing aldehyde or ketone functionalities. The hydrazide group undergoes a nucleophilic addition-elimination reaction with the carbonyl group to form a stable hydrazone bond. This reaction is efficient and can be performed in aqueous conditions, which is critical for maintaining the integrity of biomolecules like antibodies and proteins.
Caption: Reaction of this compound with an aldehyde to form a stable hydrazone.
Experimental Protocols and Methodologies
This compound is particularly useful for labeling glycoproteins, where cis-diol groups within the sugar moieties can be oxidized to generate reactive aldehyde groups.
Protocol: Labeling of Glycoproteins via Periodate Oxidation
This protocol outlines the general steps for labeling glycoproteins with this compound after creating aldehyde groups through sodium periodate oxidation.
1. Materials and Reagents:
-
Glycoprotein solution (e.g., 1-5 mg/mL in PBS)
-
This compound
-
Sodium meta-periodate (NaIO₄) solution (freshly prepared, e.g., 20 mM in water)
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol or ethylene glycol)
-
Purification column (e.g., size-exclusion chromatography, SEC)
2. Experimental Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add the freshly prepared sodium periodate solution to the glycoprotein solution. A typical molar ratio is 10-20 fold excess of periodate to protein.
-
Incubate the reaction in the dark at 4°C for 30-60 minutes.
-
Quench the excess periodate by adding a quenching solution and incubating for 10 minutes.
-
Remove excess periodate and byproducts by buffer exchange using a desalting column equilibrated with the reaction buffer (pH 5.5).
-
-
Labeling with this compound:
-
Dissolve this compound in water or DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of dye to protein is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted, free this compound from the labeled glycoprotein conjugate.
-
Size-exclusion chromatography (e.g., a PD-10 or Sephadex G-25 column) is commonly used. Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The labeled protein will elute in the void volume, while the smaller, unbound dye molecules will be retained and elute later.
-
Collect the colored fractions corresponding to the labeled protein.
-
3. Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for Sulfo-Cy5). The DOL can be calculated using the Beer-Lambert law, applying the correction factor for the dye's absorbance at 280 nm.
Caption: Workflow for labeling glycoproteins with this compound.
Applications in Research and Development
The high water solubility and specific reactivity of this compound make it a versatile tool for numerous applications:
-
Glycoprotein and Antibody Labeling: The most common application is the site-specific labeling of glycoproteins and antibodies on their carbohydrate moieties after periodate oxidation. This preserves the antigen-binding sites of antibodies, which can be compromised when targeting amine groups.
-
Fluorescence Microscopy and Flow Cytometry: Sulfo-Cy5 labeled biomolecules are used as probes for high-contrast imaging of cellular structures and for precise cell sorting and analysis in flow cytometry.
-
Molecular Probes: It can be used to create fluorescent probes for studying biomolecular interactions in various bioanalytical assays.
-
Labeling of Oxidized Proteins: Proteins damaged by oxidative stress can generate carbonyl groups, which can then be specifically detected and quantified using this compound.
Storage and Handling
For long-term stability, this compound should be stored at -20°C in the dark and desiccated. When preparing stock solutions, it is advisable to use high-quality anhydrous solvents like DMSO or DMF, or directly in an aqueous buffer if used immediately. Stock solutions should also be stored at -20°C or -80°C and protected from light and moisture. Transportation can be done at room temperature for short periods (up to 3 weeks).
References
An In-depth Technical Guide to Sulfo-Cy5 Hydrazide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-Cy5 hydrazide, a water-soluble, far-red fluorescent dye. It is designed to equip researchers with the essential knowledge to effectively utilize this versatile tool in their experimental workflows, particularly for the labeling and detection of biomolecules.
Core Properties of this compound
This compound is a derivative of the popular Cyanine5 dye, modified with two sulfonate groups and a hydrazide reactive group. The sulfonate moieties confer excellent water solubility, making it ideal for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2] The hydrazide group provides a specific reactive handle for covalently labeling molecules containing aldehyde or ketone functionalities.[1][3]
Spectroscopic Characteristics
The fluorescence properties of this compound make it well-suited for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It exhibits a strong absorption in the red region of the visible spectrum and emits in the far-red, a spectral space often characterized by low autofluorescence from biological samples.
The key spectroscopic data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 |
Biomolecule Labeling with this compound
The primary application of this compound is the covalent labeling of biomolecules that possess or can be modified to contain aldehyde or ketone groups. This is particularly useful for the site-specific labeling of glycoproteins.
Chemical Reaction
The labeling reaction involves the formation of a stable hydrazone bond between the hydrazide group of the dye and a carbonyl group on the target molecule. This reaction is efficient in aqueous conditions.
Caption: Chemical reaction of this compound with a biomolecule.
Experimental Protocols
A common application of this compound is the labeling of glycoproteins. This is typically achieved by first oxidizing the cis-diol groups in the sugar moieties of the glycoprotein to generate reactive aldehydes, followed by reaction with the hydrazide dye.
Glycoprotein Labeling Protocol
This protocol provides a general framework for the labeling of glycoproteins with this compound. Optimization may be required for specific proteins and experimental setups.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF (for dye stock solution)
Procedure:
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Oxidation:
-
Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.
-
Add an equal volume of the sodium periodate solution to the glycoprotein solution.
-
Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
-
Quenching:
-
Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate.
-
Incubate for 5 minutes at 4°C.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess reagents by desalting or dialysis against the Reaction Buffer.
-
-
Dye Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Conjugation:
-
Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
-
-
Final Purification:
-
Remove unconjugated dye by gel filtration or dialysis.
-
Caption: Experimental workflow for glycoprotein labeling.
Applications in Research and Drug Development
The ability to specifically label glycoproteins and other carbonyl-containing molecules makes this compound a valuable tool in various research areas:
-
Glycoprotein analysis: Studying the structure, function, and localization of glycoproteins.
-
Cell surface labeling: Visualizing and tracking cell surface glycoproteins in living cells.
-
Antibody labeling: Site-specific labeling of antibodies on their glycosylated Fc region, preserving antigen-binding activity.
-
Drug delivery: Conjugating therapeutic agents to targeting moieties like antibodies or other proteins.
Storage and Handling
This compound should be stored at -20°C in the dark and protected from moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. For aqueous stock solutions, it is recommended to prepare them fresh and use them promptly.
References
An In-depth Technical Guide to the Core Principle of Sulfo-Cy5 Hydrazide Aldehyde Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical applications of Sulfo-Cy5 hydrazide for the fluorescent labeling of aldehydes. It is intended to equip researchers with the foundational knowledge required for the successful design and execution of bioconjugation experiments utilizing this versatile probe.
Core Principle: Hydrazone Bond Formation
The fundamental principle behind the reactivity of this compound with aldehydes lies in the formation of a covalent hydrazone bond. This reaction is a specific instance of a broader class of reactions between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydrazide group in Sulfo-Cy5 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a stable carbon-nitrogen double bond, which constitutes the hydrazone linkage. This reaction is highly specific for aldehydes and ketones, making this compound a valuable tool for targeted labeling in complex biological samples.
The reaction is reversible and its rate is significantly influenced by pH. Generally, acidic conditions (pH 4-6) favor the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, at very low pH, the hydrazide nitrogen can become protonated, reducing its nucleophilicity and slowing the reaction.[1]
The Sulfo-Cy5 Moiety: A Powerful Fluorescent Reporter
Sulfo-Cy5 is a member of the cyanine dye family, known for its exceptional brightness and photostability in the far-red region of the spectrum (excitation maximum ~646 nm, emission maximum ~662 nm).[2][3] The inclusion of sulfonate (-SO3-) groups confers high water solubility to the molecule, which is a significant advantage for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function.[4][5] The far-red fluorescence of Sulfo-Cy5 is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral range.
Quantitative Data on Hydrazone Bond Formation
While specific kinetic data for the reaction of this compound with various aldehydes is not extensively published, the general principles of hydrazone formation kinetics are well-established. The reaction rate is influenced by several factors:
-
pH: The optimal pH for hydrazone formation is typically in the mildly acidic range (pH 4.5-5.5).
-
Reactant Structure: The electronic properties of the aldehyde and the hydrazide play a crucial role. Electron-withdrawing groups on the aldehyde can increase the electrophilicity of the carbonyl carbon and accelerate the reaction.
-
Catalysis: The reaction can be catalyzed by nucleophilic catalysts such as aniline and its derivatives. These catalysts can accelerate the reaction rate by several orders of magnitude, especially at neutral pH.
Table 1: Factors Influencing Hydrazone Formation Rate
| Factor | Effect on Reaction Rate | Optimal Condition/Trend | Citation(s) |
| pH | Rate is pH-dependent | Mildly acidic (pH 4.5-5.5) | |
| Aldehyde Structure | Electron-withdrawing groups accelerate the reaction | Aromatic aldehydes with electron-withdrawing substituents react faster | |
| Catalysts | Aniline and its derivatives significantly increase the rate | Presence of aniline or substituted anilines |
Table 2: Stability of the Hydrazone Bond
The stability of the resulting hydrazone bond is also pH-dependent. The bond is generally stable at neutral and physiological pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature that is exploited in drug delivery systems designed for release in the acidic environment of endosomes or lysosomes.
| pH Condition | Stability | Implication | Citation(s) |
| Neutral (pH ~7.4) | Generally stable | Suitable for labeling and imaging under physiological conditions | |
| Acidic (pH < 6) | Prone to hydrolysis | Allows for pH-triggered release of the labeled molecule |
Experimental Protocols
The following are detailed methodologies for the labeling of glycoproteins, a common application of this compound. This process typically involves two main steps: the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein, followed by the reaction with the hydrazide dye.
Generation of Aldehydes on Glycoproteins via Periodate Oxidation
This protocol describes the oxidation of cis-diol groups in the sugar residues of glycoproteins to create reactive aldehyde functionalities.
Materials:
-
Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M Sodium Acetate, pH 5.5, freshly prepared and protected from light)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching solution (e.g., 15% glycerol) (optional)
Procedure:
-
Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 5-30 minutes on ice or at room temperature, protected from light. The optimal time should be determined empirically.
-
To stop the reaction, you can add a quenching solution or proceed immediately to purification.
-
Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the labeling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). Alternatively, dialysis against the same buffer can be performed.
Labeling of Oxidized Glycoproteins with this compound
This protocol details the conjugation of the hydrazide-functionalized dye to the generated aldehyde groups on the glycoprotein.
Materials:
-
Oxidized glycoprotein solution from the previous step.
-
This compound solution (e.g., 50 mM in DMSO).
-
Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5).
-
Purification equipment (e.g., desalting column, spin column, or HPLC).
Procedure:
-
To the purified oxidized glycoprotein solution, add the this compound stock solution. A typical starting point is a final concentration of 5-10 mM of the hydrazide reagent. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle mixing.
-
Purify the Sulfo-Cy5 labeled glycoprotein to remove unreacted dye. This can be achieved by gel filtration using a desalting column (e.g., Sephadex G-25) or a spin column. For higher purity, HPLC can be employed.
-
The purified conjugate should be stored at -20°C in the dark.
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow.
References
The Superior Performance of Water-Soluble Sulfo-Cy5 Hydrazide in Bioconjugation and Cellular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the precise labeling and visualization of biomolecules are paramount. The choice of a fluorescent probe can significantly impact the reliability and sensitivity of an experiment. Among the plethora of available dyes, the water-soluble Sulfo-Cy5 hydrazide has emerged as a superior choice for a wide range of applications, from glycoprotein labeling to in-vivo imaging. This technical guide delves into the core advantages of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Advantages of this compound
The key to this compound's exceptional performance lies in its unique chemical structure. As a sulfated derivative of the cyanine 5 dye, it possesses two negatively charged sulfo groups, which impart several distinct advantages over its non-sulfonated counterparts.[1]
Enhanced Water Solubility: The presence of sulfonate groups dramatically increases the hydrophilicity of the dye.[2] This high water solubility is a critical feature, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[3][4] This is particularly beneficial when working with sensitive proteins that may be denatured by organic solvents.[5]
Reduced Aggregation: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and non-specific binding. The charged sulfonate groups in this compound minimize this aggregation, resulting in brighter, more stable fluorescence signals and improved signal-to-noise ratios.
High Reactivity and Specificity: The hydrazide functional group efficiently and specifically reacts with aldehyde and ketone groups to form stable hydrazone bonds. This reactivity is particularly useful for labeling glycoproteins, as the vicinal diols in their sugar moieties can be gently oxidized to create aldehydes. This site-specific labeling approach targets the glycan portions of proteins, leaving critical amino acid residues and the protein's binding sites unaffected.
Favorable Spectral Properties: Sulfo-Cy5 is a far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum at approximately 662 nm. This region of the spectrum is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.
Quantitative Data Summary
The superior photophysical properties of Sulfo-Cy5 contribute to its robust performance in various applications. The following tables summarize the key quantitative data for Sulfo-Cy5 and provide a comparison with its non-sulfonated counterpart.
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 in aqueous buffer | |
| Molecular Weight | 656.83 g/mol |
Table 1: Photophysical Properties of this compound. This table outlines the key spectral and physical characteristics of the Sulfo-Cy5 fluorophore.
| Feature | Monosulfonated Cy5 | Trisulfonated Cy5 (representative of Sulfo-Cy5) | Advantage of Sulfonation | Reference |
| Water Solubility | Lower, often requires organic co-solvents | Significantly higher | Prevents aggregation, enabling reliable labeling in aqueous buffers. | |
| Aggregation | Prone to aggregation in aqueous solutions | Markedly reduced tendency to aggregate | Minimizes fluorescence quenching and non-specific binding for better signal-to-noise. | |
| Quantum Yield (Φ) | ~0.27 in PBS | Generally higher in aqueous buffers (up to 0.32) | Brighter fluorescence signal for enhanced sensitivity. |
Table 2: Comparison of Monosulfonated vs. Trisulfonated Cy5 Dyes. This table highlights the significant improvements in performance characteristics due to the increased sulfonation of the Cy5 core structure.
Key Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol 1: Labeling of Cell Surface Glycoproteins
This protocol describes the labeling of glycoproteins on the surface of living cells.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Sodium periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO (if this compound is not pre-dissolved)
-
FACS Buffer (e.g., PBS with 2% Fetal Bovine Serum and 1 mM EDTA)
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation.
-
For adherent cells, detach using a non-enzymatic method.
-
Wash cells twice with ice-cold PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Oxidation:
-
Prepare a fresh 2 mM solution of sodium periodate in PBS.
-
Add an equal volume of the 2 mM sodium periodate solution to the cell suspension (final concentration of 1 mM).
-
Incubate on ice for 15-20 minutes, protected from light.
-
-
Quenching and Washing:
-
Wash the cells three times with ice-cold FACS buffer to remove unreacted periodate.
-
-
Labeling:
-
Prepare a 1 mM stock solution of this compound in water or DMSO.
-
Dilute the stock solution in PBS to a final working concentration of 10-50 µM.
-
Add the this compound solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with FACS buffer.
-
Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., flow cytometry, fluorescence microscopy).
-
Protocol 2: Labeling of Purified Glycoproteins (e.g., Antibodies)
This protocol is for labeling isolated glycoproteins in solution.
Materials:
-
Purified glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS)
-
This compound
-
Sodium periodate (NaIO₄)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Desalting column
Procedure:
-
Oxidation:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Purification:
-
Remove excess periodate using a desalting column equilibrated with the reaction buffer.
-
-
Labeling:
-
Prepare a stock solution of this compound.
-
Add the this compound to the oxidized glycoprotein solution. A molar excess of the dye is typically used.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification:
-
Remove unreacted dye using a desalting column or dialysis.
-
The labeled glycoprotein is now ready for use.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathway concepts where this compound is a valuable tool.
Caption: Workflow for labeling purified glycoproteins with this compound.
Caption: Principle of FRET for studying protein-protein interactions.
Caption: Workflow for neuronal tracing using this compound.
References
Sulfo-Cy5 Hydrazide: An In-depth Technical Guide to Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for the specific labeling of biomolecules.[1][][3] Its utility lies in the hydrazide functional group, which reacts specifically with aldehyde and ketone moieties to form stable hydrazone bonds. This chemoselective ligation strategy allows for the precise covalent attachment of the bright and photostable Cy5 fluorophore to a variety of biomolecules, including glycoproteins, proteins with modified residues, and nucleic acids. The presence of sulfonate groups imparts excellent water solubility, enabling labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which is particularly advantageous for maintaining the native structure and function of sensitive biomolecules like proteins.[] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for labeling various biomolecules, and a guide for troubleshooting common issues.
Core Principles of this compound Labeling
The fundamental principle of this compound labeling is the reaction between the hydrazide group of the dye and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction, which forms a stable covalent hydrazone bond, is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[4] The acidic environment catalyzes the reaction while ensuring the hydrazide remains sufficiently nucleophilic.
For biomolecules that do not naturally contain accessible aldehyde or ketone groups, these functionalities must be introduced prior to labeling. A common strategy for glycoproteins involves the mild oxidation of cis-diol groups in sugar residues with sodium periodate to generate aldehydes. For nucleic acids, aldehydes can be introduced by periodate oxidation of the 3'-terminal ribose in RNA or by partial depurination of DNA.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its conjugates.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~656.8 g/mol | |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) at λex | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) (free dye) | ~0.28 | |
| Solubility | High in water and DMSO |
Table 2: Factors Influencing Labeling Efficiency and Performance
| Parameter | Optimal Range/Consideration | Rationale | Troubleshooting | Reference |
| pH | 4.5 - 6.0 for hydrazone formation | Balances hydrazide nucleophilicity and carbonyl activation. | Low labeling efficiency can occur at neutral or alkaline pH. | |
| Dye-to-Biomolecule Molar Ratio | 10:1 to 50:1 (empirical optimization needed) | A molar excess of the dye drives the reaction to completion. | Low ratios may result in incomplete labeling, while excessively high ratios can lead to background and purification challenges. | |
| Reaction Time | 2 hours to overnight (biomolecule dependent) | Allows for sufficient reaction completion. | Incomplete labeling may require longer incubation times. | |
| Temperature | Room temperature or 4°C | Room temperature generally provides a faster reaction rate, while 4°C can be used to maintain the stability of sensitive biomolecules. | Low temperatures will slow the reaction rate, potentially requiring longer incubation. | |
| Buffer Composition | Avoid primary amine-containing buffers (e.g., Tris, glycine) | Primary amines compete with the hydrazide for reaction with the carbonyl groups. | Use buffers such as MES, HEPES, or acetate. |
Visualization of Labeling Chemistry and Workflows
Chemical Reaction of this compound
The following diagram illustrates the reaction between this compound and an aldehyde-containing biomolecule to form a stable hydrazone linkage.
References
Sulfo-Cy5 Hydrazide: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5 hydrazide, a water-soluble, far-red fluorescent dye. This document focuses on its fluorescence quantum yield and photostability, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to support its application in research and drug development.
Core Photophysical Properties of this compound
This compound is a derivative of the popular cyanine dye, Cy5, modified with sulfo-groups to enhance its water solubility and a hydrazide moiety for covalent labeling of biomolecules.[1] Its bright fluorescence and high photostability make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2]
Quantitative Data Summary
The key photophysical parameters of this compound and the related Sulfo-Cy5 dyes are summarized in the table below for easy comparison.
| Parameter | This compound | Sulfo-Cy5 Carboxylic Acid | General Sulfo-Cy5 Dyes |
| Excitation Maximum (λ_ex_) | ~646 nm[3][] | 646 nm | ~646 - 649 nm |
| Emission Maximum (λ_em) | ~662 nm | 661 nm | ~662 - 672 nm |
| Quantum Yield (Φ_F_) | 0.28 | 0.27 (in PBS, pH 7.4) | 0.28 |
| Molar Extinction Coefficient (ε) | Not explicitly stated | 128,825 M⁻¹cm⁻¹ (log ε = 5.11) | 271,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | ~1 ns (for Cy5 in solution) | Not explicitly stated | Not explicitly stated |
| Photostability | High (qualitative) | High (qualitative) | High (qualitative) |
Experimental Protocols
Detailed methodologies for determining the quantum yield and assessing the photostability of fluorescent dyes like this compound are crucial for reproducible and accurate research.
Relative Quantum Yield Measurement
The fluorescence quantum yield of a sample is often determined relative to a well-characterized standard.
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution of unknown quantum yield
-
Standard dye solution with a known quantum yield in a similar spectral region (e.g., Nile Blue in methanol, Φ_F_ = 0.27)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare a series of dilute solutions of both the this compound and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the this compound using the following equation:
Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Photostability Assessment
The photostability of a fluorophore is its ability to resist photodegradation or photobleaching upon exposure to light.
Principle: The photostability is assessed by measuring the decrease in fluorescence intensity over time while the sample is continuously illuminated.
Materials:
-
Fluorescence microscope or a fluorometer with a time-scan mode
-
Light source with controlled intensity (e.g., laser or arc lamp)
-
This compound solution or labeled sample
-
Solvent or mounting medium
Procedure:
-
Prepare the this compound sample and place it on the microscope stage or in the fluorometer.
-
Focus on a region of interest and acquire an initial fluorescence image or measurement (time = 0).
-
Continuously illuminate the sample with a constant and defined light intensity.
-
Acquire fluorescence images or measurements at regular time intervals over a prolonged period.
-
Quantify the fluorescence intensity of the region of interest for each time point.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. The data can often be fitted to an exponential decay function to determine a photobleaching half-life (t_1/2_).
Signaling Pathways and Logical Relationships
The hydrazide group of this compound provides a reactive handle for conjugation to biomolecules containing aldehyde or ketone functionalities. This is particularly useful for labeling glycoproteins, which can be oxidized to generate aldehydes, or for coupling to molecules with carboxyl groups via carbodiimide chemistry.
References
Sulfo-Cy5 Hydrazide: A Comprehensive Technical Guide for Advanced Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features and applications of Sulfo-Cy5 hydrazide, a superior far-red fluorescent dye, for advanced biological imaging. This document provides detailed quantitative data, experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for their scientific inquiries.
Core Features of this compound
This compound is a water-soluble derivative of the popular Cyanine5 (Cy5) dye, engineered for enhanced performance in aqueous environments typical of biological experiments.[1][2] Its key features make it an invaluable reagent for labeling and detecting a wide array of biomolecules.
High Water Solubility: The presence of two negatively charged sulfo groups significantly increases the hydrophilicity of the molecule, ensuring excellent solubility in water and common biological buffers.[1][3] This minimizes the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies.[4]
Specificity for Aldehydes and Ketones: The hydrazide functional group provides high reactivity towards carbonyl groups (aldehydes and ketones). This allows for the specific labeling of biomolecules containing or engineered to contain these moieties. A primary application is the labeling of glycoproteins, where the cis-diol groups of sugar residues can be oxidized to generate aldehydes.
Far-Red Fluorescence: Sulfo-Cy5 exhibits strong fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging. This spectral range minimizes interference from autofluorescence of biological samples, leading to a higher signal-to-noise ratio and enhanced sensitivity.
High Quantum Yield and Molar Extinction Coefficient: The dye possesses a high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescent signal upon excitation.
Photostability: Sulfo-Cy5 demonstrates good photostability, allowing for longer exposure times during image acquisition with less signal degradation.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, facilitating its integration into experimental designs.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Molecular Weight | 656.83 g/mol | |
| Formula | C₃₂H₄₀N₄O₇S₂ | |
| Solubility | Water, DMF, DMSO |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Glycoprotein Labeling
This protocol describes the site-specific labeling of glycoproteins by oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with this compound.
Materials:
-
Glycoprotein solution (e.g., antibody at 1-10 mg/mL)
-
Sodium periodate (NaIO₄) solution (10-20 mM in 0.1 M sodium acetate buffer, pH 5.5)
-
Quenching solution (e.g., 10 mM glycerol or ethylene glycol)
-
This compound solution (10 mM in DMSO or water)
-
Reaction Buffer (0.1 M Sodium Acetate, pH 5.5)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer.
-
Add freshly prepared sodium periodate solution to the glycoprotein solution at a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding the quenching solution and incubate for 5 minutes on ice.
-
Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.
-
-
Labeling with this compound:
-
To the oxidized glycoprotein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the dye. The optimal ratio may require empirical determination.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove unconjugated this compound using a desalting column or by dialysis against PBS, pH 7.4.
-
Collect the fractions containing the labeled glycoprotein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
-
Immunofluorescence Staining of Cells
This protocol outlines the use of this compound-labeled antibodies for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips or in culture plates
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody (unlabeled)
-
This compound-labeled secondary antibody
-
Mounting medium (with or without DAPI)
-
PBS
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with fixation buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Excitation: ~646 nm, Emission: ~662 nm).
-
Visualizing Workflows with Graphviz
Glycoprotein Labeling Workflow
Caption: Workflow for site-specific labeling of glycoproteins with this compound.
Indirect Immunofluorescence Workflow
Caption: Workflow for indirect immunofluorescence staining using a this compound conjugate.
Flow Cytometry Analysis of Cell Surface Glycoproteins
Caption: Experimental workflow for labeling and analyzing cell surface glycoproteins via flow cytometry.
References
- 1. glyco-alberta.ca [glyco-alberta.ca]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy | Technology Networks [technologynetworks.com]
Sulfo-Cy5 hydrazide vs. non-sulfonated Cy5 hydrazide explained
An In-depth Technical Guide to Sulfo-Cy5 Hydrazide vs. Non-Sulfonated Cy5 Hydrazide
Introduction
Cyanine 5 (Cy5) is a far-red fluorescent dye that has become an indispensable tool in biological research and diagnostics. Its emission in the 660-670 nm range minimizes autofluorescence from biological samples, enabling high signal-to-noise ratios in imaging and detection assays. The hydrazide functional group (-NH-NH₂) is a carbonyl-reactive moiety, designed to specifically and covalently react with aldehydes and ketones.[1][2][3] This reaction forms a stable hydrazone bond, making Cy5 hydrazide derivatives exceptionally useful for labeling biomolecules that contain or can be modified to contain carbonyl groups.[4][5]
The most common application is the targeted labeling of glycoproteins. The cis-diol groups in the sugar moieties of glycoproteins can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehydes, which then serve as a conjugation site for the hydrazide dye. This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, far from the antigen-binding site, thus preserving the antibody's function.
This guide provides a detailed comparison of the two principal forms of Cy5 hydrazide: sulfonated (Sulfo-Cy5) and non-sulfonated (Cy5), focusing on their chemical differences, practical implications, and experimental considerations for researchers, scientists, and drug development professionals.
The Core Difference: Impact of Sulfonation
The fundamental distinction between this compound and its non-sulfonated counterpart lies in the presence of one or more sulfonic acid groups (-SO₃⁻) on the dye's core structure. This seemingly minor chemical modification has profound consequences on the dye's physical properties and handling, directly influencing experimental design.
Solubility and Buffer Compatibility
-
This compound: The negatively charged sulfonate groups render the dye highly soluble in water. This allows for conjugation reactions to be performed in entirely aqueous buffers without the need for organic co-solvents. This is a critical advantage when working with sensitive proteins or biomolecules that may denature or precipitate in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Non-sulfonated Cy5 Hydrazide: Lacking these hydrophilic groups, standard Cy5 hydrazide exhibits low solubility in water. To achieve labeling in an aqueous environment, the dye must first be dissolved in a small amount of a polar organic solvent (e.g., DMSO or DMF) before being added to the biomolecule solution. While effective for many robust proteins and oligonucleotides, this requirement introduces a potential variable that could impact sensitive targets.
Aggregation Properties
The sulfonate groups also serve to decrease the tendency of dye molecules to aggregate in aqueous solutions. This is particularly important when aiming for a high degree of labeling on a biomolecule, as aggregation can lead to fluorescence quenching and inaccurate quantification. This compound's resistance to aggregation promotes brighter, more reliable conjugates.
Purification
The high water solubility of this compound simplifies the removal of unreacted dye after the labeling reaction, especially when using dialysis. The unbound sulfonated dye is easily dialyzed away, whereas the more hydrophobic non-sulfonated dye may be more difficult to remove completely from the protein conjugate. For both dyes, purification via gel filtration or spin columns is effective.
Quantitative Data Summary
While spectral properties like excitation and emission maxima are nearly identical between the two forms, their physical properties differ significantly. The following table summarizes their key quantitative characteristics.
| Property | This compound | Non-sulfonated Cy5 Hydrazide | Source(s) |
| Excitation Maximum (λex) | ~646 nm | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | ~662 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | High (~0.2) | ~0.2 | |
| Molecular Weight | ~656.8 g/mol | ~569.6 g/mol | |
| Aqueous Solubility | High | Low | |
| Required Co-Solvent | None | DMSO or DMF |
Visualized Workflows and Mechanisms
Reaction Mechanism: Hydrazone Formation
The reaction proceeds via a nucleophilic attack of the hydrazide on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the stable hydrazone linkage. The reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).
Caption: Reaction of a carbonyl (aldehyde/ketone) with Cy5 hydrazide to form a stable hydrazone bond.
Experimental Workflow: Glycoprotein Labeling
The general procedure for labeling a glycoprotein, such as an antibody, involves an initial oxidation step to create aldehyde groups, followed by the conjugation reaction with the hydrazide dye and subsequent purification.
Caption: General experimental workflow for labeling glycoproteins using hydrazide chemistry.
Logical Comparison: Sulfo- vs. Non-sulfonated Cy5 Hydrazide
This diagram provides a clear visual summary of the key distinctions and shared features to guide dye selection.
Caption: Key differences and similarities between Sulfo- and non-sulfonated Cy5 hydrazide.
Experimental Protocols
The following is a generalized protocol for labeling a glycoprotein (e.g., an antibody at 5 mg/mL) with Cy5 hydrazide. Note: Optimal conditions, including dye-to-protein ratios and incubation times, should be determined empirically for each specific application.
Materials
-
Glycoprotein solution (e.g., antibody in a suitable buffer like PBS, pH 7.4)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Reagent (e.g., glycerol or ethylene glycol)
-
Cy5 Hydrazide (Sulfo- or Non-sulfonated)
-
Labeling Buffer (same as Oxidation Buffer or PBS, pH 7.4)
-
Anhydrous DMSO or DMF (for non-sulfonated dye only)
-
Purification: Desalting column (e.g., Sephadex G-25) or spin column
Step 1: Oxidation of Glycoprotein
This step generates reactive aldehyde groups from cis-diols in sugar moieties.
-
Buffer exchange the glycoprotein into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).
-
Prepare a fresh solution of sodium periodate in Oxidation Buffer. The final concentration can range from 1 mM (for selective oxidation of sialic acids) to 20 mM (for broader oxidation).
-
Add the periodate solution to the protein solution. For example, add 1 volume of 20 mM periodate to 1 volume of a 5 mg/mL protein solution.
-
Incubate the reaction for 5-30 minutes on ice or at room temperature, protected from light.
-
Stop the reaction and remove excess periodate immediately by passing the solution through a desalting column pre-equilibrated with the chosen Labeling Buffer. The oxidized glycoprotein is now ready for labeling.
Step 2: Conjugation with Cy5 Hydrazide
-
Prepare Dye Stock Solution:
-
For this compound: Dissolve the dye directly in the Labeling Buffer to a concentration of 10-50 mM.
-
For Non-sulfonated Cy5 Hydrazide: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add the prepared dye stock solution to the oxidized glycoprotein solution. A common starting point is a 20- to 50-fold molar excess of dye over protein.
-
If using the non-sulfonated dye, ensure the final concentration of organic solvent does not exceed 10-15% of the total reaction volume to minimize protein denaturation.
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light, with gentle mixing.
-
Step 3: Purification of the Labeled Protein
-
After incubation, remove unreacted hydrazide dye from the labeled protein conjugate.
-
Apply the reaction mixture to a desalting or gel filtration column (e.g., G-25) pre-equilibrated with a desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein, which will elute first as the high molecular weight component. The free dye will elute later.
-
The purified conjugate is now ready for characterization (e.g., measuring the degree of labeling via UV-Vis spectrophotometry) and downstream applications.
Conclusion and Recommendations
The choice between this compound and non-sulfonated Cy5 hydrazide is primarily dictated by the properties of the biomolecule being labeled and the experimental constraints.
-
Choose this compound when:
-
Working with sensitive proteins or enzymes that are incompatible with organic solvents.
-
The experimental protocol requires a purely aqueous reaction environment.
-
Purification will be performed by dialysis.
-
A high degree of labeling is desired, and minimizing aggregation is critical.
-
-
Choose Non-sulfonated Cy5 Hydrazide when:
-
The target biomolecule (e.g., robust antibodies, oligonucleotides) is tolerant to small amounts of DMSO or DMF.
-
Cost is a significant consideration, as non-sulfonated versions can sometimes be more economical.
-
A more hydrophobic probe is desired for specific applications, though this is less common for hydrazide labeling.
-
References
Methodological & Application
Application Notes: Sulfo-Cy5 Hydrazide for Glycoprotein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The study of glycoproteins, proteins adorned with complex carbohydrate structures (glycans), is therefore essential for understanding health and disease. Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that offers a robust and specific method for labeling glycoproteins.[1][2] This dye contains a hydrazide functional group that reacts specifically with aldehyde groups, which can be selectively introduced into the glycan moieties of glycoproteins through mild oxidation.[1][3][4] This site-specific labeling approach is particularly advantageous as it typically does not interfere with the protein's biological activity, making it an invaluable tool for various applications in research and drug development. These applications include fluorescence microscopy, flow cytometry, in vivo imaging, and other bioanalytical assays.
This compound's high water solubility, a result of its sulfonate groups, makes it ideal for labeling biomolecules in aqueous environments. Its spectral properties, with an excitation maximum around 646 nm and an emission maximum around 662 nm, place it in the far-red region of the spectrum, minimizing background fluorescence from biological samples.
This document provides a detailed protocol for the labeling of glycoproteins using this compound, guidance on experimental optimization, and examples of its application.
Principle of the Reaction
The labeling of glycoproteins with this compound is a two-step process:
-
Oxidation: The cis-diol groups present in the sugar residues of the glycoprotein (e.g., sialic acid) are oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, generating reactive aldehyde groups.
-
Hydrazone Formation: The hydrazide group of the Sulfo-Cy5 molecule nucleophilically attacks the newly formed aldehyde groups on the glycoprotein, forming a stable covalent hydrazone bond. This reaction is efficient and specific, ensuring that the fluorescent label is attached to the glycan portion of the protein.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling glycoproteins with this compound.
Materials and Reagents
-
Purified Glycoprotein (e.g., antibody, recombinant protein)
-
This compound
-
Sodium Periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol
-
Desalting Column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for preparing this compound stock solution
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the glycoprotein.
-
Prepare the Glycoprotein Solution: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Oxidizing Agent: Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer. Protect this solution from light.
-
Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution. A typical starting point is a 10-fold molar excess of periodate to protein.
-
Incubate: Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light.
-
Quench the Reaction: Stop the oxidation by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.
-
Purify the Oxidized Glycoprotein: Remove excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.
Protocol 2: Labeling with this compound
This protocol details the conjugation of the fluorescent dye to the oxidized glycoprotein.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10-50 mM stock solution.
-
Initiate Labeling Reaction: Add the this compound stock solution to the purified oxidized glycoprotein solution. A 20- to 50-fold molar excess of the dye to the protein is a common starting point.
-
Incubate: Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
Purify the Labeled Glycoprotein: Remove unconjugated this compound by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. Collect the fractions containing the labeled protein.
Data Presentation
The efficiency of glycoprotein labeling can be influenced by several factors. The following table provides hypothetical data to illustrate the effect of varying reaction conditions on the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| NaIO₄ Concentration | 1 mM | 10 mM | 10 mM | 20 mM |
| Dye:Protein Molar Ratio | 20:1 | 20:1 | 50:1 | 50:1 |
| Incubation Time (Labeling) | 2 hours | 2 hours | 4 hours | 4 hours |
| Resulting DOL | 1.5 | 3.2 | 5.8 | 7.1 |
Note: This data is for illustrative purposes. Optimal conditions should be determined empirically for each specific glycoprotein and experimental setup.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound labeling protocol.
Caption: Workflow for glycoprotein labeling with this compound.
Chemical Reaction
The diagram below depicts the chemical transformation occurring during the labeling process.
References
Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Sulfo-Cy5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to fluorescent dyes is a cornerstone technique in biological research and diagnostics, enabling the visualization and tracking of target antigens in a wide array of applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][2] Sulfo-Cy5, a water-soluble, far-red fluorescent dye, is an excellent choice for antibody labeling due to its high photostability, bright fluorescence, and minimal background autofluorescence in biological specimens.[1][3]
This guide provides a detailed protocol for the site-specific conjugation of Sulfo-Cy5 hydrazide to antibodies. Unlike NHS ester-based chemistry that targets primary amines (e.g., lysine residues) which can be present in the antigen-binding site, hydrazide chemistry targets carbohydrate moieties located in the Fc region of the antibody.[4] This site-specific approach involves the oxidation of the sugar groups to create aldehyde functionalities, which then react with the hydrazide group of the dye. This method helps to ensure that the antigen-binding capability of the antibody remains uncompromised, resulting in uniformly labeled and highly active conjugates.
Principle of the Method
The conjugation process is a two-step procedure:
-
Oxidation: The carbohydrate chains on the Fc region of the antibody are gently oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.
-
Conjugation: The aldehyde groups on the oxidized antibody react with the hydrazide moiety of this compound to form a stable hydrazone bond.
This method offers a significant advantage by directing the conjugation away from the antigen-binding (Fab) fragments, thereby preserving the antibody's immunoreactivity.
Materials and Reagents
-
Purified Antibody (IgG) free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Ethylene Glycol
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS, pH 7.2-7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer (e.g., NanoDrop)
Experimental Protocols
Part 1: Antibody Preparation and Oxidation
This initial phase focuses on preparing the antibody and creating reactive aldehyde groups for conjugation.
1.1. Antibody Buffer Exchange:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, it must be exchanged into 0.1 M Sodium Acetate Buffer (pH 5.5). This can be achieved through dialysis or by using a desalting column.
-
The final antibody concentration should be adjusted to 2-10 mg/mL for optimal reaction efficiency.
1.2. Preparation of Sodium Periodate Solution:
-
Immediately before use, prepare a fresh solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5). A typical final concentration for the reaction is 10-20 mM.
-
Protect the solution from light.
1.3. Oxidation Reaction:
-
Add the freshly prepared sodium meta-periodate solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle agitation.
1.4. Quenching the Reaction:
-
To stop the oxidation, add ethylene glycol to a final concentration of 10-15 mM.
-
Incubate for 10 minutes at room temperature to quench any unreacted periodate.
1.5. Purification of Oxidized Antibody:
-
Immediately purify the oxidized antibody from the excess periodate and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4). This step is crucial to prevent unwanted side reactions.
Part 2: Conjugation of this compound to the Antibody
This part describes the reaction between the activated antibody and the fluorescent dye.
2.1. Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution. This should be prepared immediately before use.
2.2. Conjugation Reaction:
-
Add the this compound stock solution to the purified, oxidized antibody solution. A 10 to 50-fold molar excess of the dye to the antibody is a good starting point, though the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle shaking.
Part 3: Purification of the Antibody-Dye Conjugate
This final stage separates the labeled antibody from unreacted dye.
3.1. Removal of Unreacted Dye:
-
Purify the antibody-dye conjugate from the reaction mixture using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
-
Collect the colored fractions, which contain the Sulfo-Cy5 labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling.
4.1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~646 nm (the absorbance maximum for Sulfo-Cy5).
4.2. Calculation of Protein Concentration and Degree of Labeling (DOL):
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Correction Factor (CF) for Sulfo-Cy5 at 280 nm: ~0.05
-
Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₄₆ × CF)] / ε_protein (where ε_protein is the extinction coefficient of the antibody at 280 nm, typically ~1.4 for IgG per mg/mL).
-
-
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is calculated as follows:
-
DOL = (A₆₄₆ × ε_protein) / [(A₂₈₀ - (A₆₄₆ × CF)) × ε_dye] (where ε_dye for Sulfo-Cy5 is ~271,000 M⁻¹cm⁻¹).
-
-
An optimal DOL for most antibodies is typically between 2 and 10.
Data Presentation
Table 1: Key Parameters for Antibody Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations improve reaction efficiency. |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimal pH for periodate oxidation. |
| Periodate Concentration | 10-20 mM | May require optimization based on antibody. |
| Oxidation Time | 30-60 minutes | Protect from light during incubation. |
| Conjugation Buffer | PBS, pH 7.2-7.4 | Standard physiological buffer. |
| Dye:Antibody Molar Ratio | 10:1 to 50:1 | Starting point for optimization. |
| Conjugation Time | 1-2 hours | At room temperature, protected from light. |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Balances signal strength and antibody function. |
Table 2: Spectral Properties of Sulfo-Cy5
| Property | Wavelength/Value |
| Maximum Excitation (λ_max) | ~646 nm |
| Maximum Emission (λ_em) | ~662 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficient oxidation. | Increase periodate concentration or reaction time. |
| Low antibody concentration. | Concentrate the antibody to >2 mg/mL. | |
| Inefficient conjugation. | Optimize the molar ratio of hydrazide to antibody. | |
| High Background Staining | Presence of unreacted dye. | Ensure thorough purification using a desalting column. |
| Loss of Antibody Activity | Over-oxidation of the antibody. | Reduce the periodate concentration or reaction time. |
Visualization of Workflow and Chemistry
Caption: Workflow for site-specific antibody conjugation.
Caption: Chemical pathway of hydrazide conjugation.
References
Application Note: Detection of Cell Surface Carbohydrates using Sulfo-Cy5 Hydrazide
Introduction
The cell surface is adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, attached to proteins and lipids, play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Consequently, the ability to detect and quantify changes in cell surface glycosylation is of paramount importance in biomedical research and drug development. Sulfo-Cy5 hydrazide is a highly water-soluble, far-red fluorescent dye that serves as an exceptional tool for this purpose.[1][2][3] This application note provides a detailed protocol for the selective labeling of cell surface carbohydrates on live cells using this compound, enabling their visualization and quantification by flow cytometry and fluorescence microscopy.
The methodology is based on a two-step chemo-selective ligation strategy.[4][5] First, vicinal diols present in carbohydrate residues, such as sialic acids, are gently oxidized with sodium periodate (NaIO₄) to generate reactive aldehyde groups. Subsequently, the hydrazide moiety of this compound reacts specifically with these aldehydes to form a stable hydrazone bond, effectively tagging the glycans with a bright and photostable fluorophore.
Materials and Methods
Materials
-
This compound (e.g., from MedchemExpress, Lumiprobe, BroadPharm)
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (or other quenching agent)
-
Bovine Serum Albumin (BSA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Flow cytometer and/or fluorescence microscope
Experimental Protocol
This protocol is optimized for cells in suspension. Modifications for adherent cells are noted.
1. Cell Preparation: a. Harvest cells and wash twice with ice-cold PBS, pH 7.4 by centrifugation (300 x g for 5 minutes at 4°C). b. Resuspend the cell pellet in ice-cold PBS, pH 6.5 to a concentration of 1-5 x 10⁶ cells/mL. For adherent cells, wash the monolayer twice with ice-cold PBS, pH 7.4.
2. Oxidation of Cell Surface Glycans: a. Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light. b. Add an equal volume of the 2 mM NaIO₄ solution to the cell suspension (final concentration of 1 mM NaIO₄). For adherent cells, add the 1 mM NaIO₄ solution to cover the cell monolayer. c. Incubate the cells on ice in the dark for 15 minutes with gentle agitation.
3. Quenching of Oxidation Reaction: a. To quench the reaction, add glycerol to a final concentration of 10 mM. b. Incubate on ice in the dark for 5 minutes. c. Wash the cells three times with ice-cold PBS, pH 7.4 to remove any residual periodate and quenching reagent.
4. Labeling with this compound: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution in PBS, pH 7.4 to a final working concentration of 25-100 µM. The optimal concentration should be determined empirically. c. Resuspend the oxidized and washed cells in the this compound labeling solution. For adherent cells, add the labeling solution to the cell monolayer. d. Incubate for 1-2 hours at 4°C or room temperature in the dark with gentle agitation.
5. Final Washes and Analysis: a. Following incubation, wash the cells three to four times with ice-cold PBS, pH 7.4 containing 1% BSA to remove any unreacted probe. b. For flow cytometry, resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 1% BSA) and analyze using a flow cytometer with excitation and emission filters suitable for Cy5 (Ex/Em ≈ 646/662 nm). c. For fluorescence microscopy, resuspend the cells in an appropriate imaging buffer or mount the coverslips with an antifade mounting medium. Image the cells using a fluorescence microscope with a Cy5 filter set.
Data Presentation
The following table presents representative data from a typical cell surface carbohydrate labeling experiment using this compound, analyzed by flow cytometry.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |
| Jurkat | Untreated Control | 150 ± 25 | < 1% |
| Jurkat | This compound only | 200 ± 30 | < 2% |
| Jurkat | NaIO₄ + this compound | 8500 ± 450 | > 95% |
| CHO | Untreated Control | 120 ± 20 | < 1% |
| CHO | This compound only | 180 ± 28 | < 2% |
| CHO | NaIO₄ + this compound | 12000 ± 600 | > 98% |
Table 1: Example of Quantitative Analysis of Cell Surface Glycan Labeling. Data are presented as mean ± standard deviation from three independent experiments. The significant increase in MFI in the cells treated with both NaIO₄ and this compound demonstrates the specific labeling of cell surface carbohydrates.
Visualizations
Caption: Experimental workflow for cell surface carbohydrate detection.
Caption: Chemical principle of glycan labeling.
Conclusion
The use of this compound provides a robust and specific method for the detection and relative quantification of cell surface carbohydrates. The protocol outlined in this application note is adaptable to various cell types and experimental setups, making it a valuable tool for researchers in cell biology, immunology, and drug development who are interested in studying the dynamic nature of the glycocalyx. The far-red fluorescence of Sulfo-Cy5 minimizes background autofluorescence from cells and tissues, leading to a high signal-to-noise ratio and enhanced sensitivity.
References
Sulfo-Cy5 Hydrazide: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that is an invaluable tool in fluorescence microscopy.[1] Its hydrazide functional group allows for the specific labeling of aldehydes and ketones, making it particularly useful for the visualization of glycoproteins and other biomolecules containing carbohydrate moieties.[2][3] The sulfonated nature of the dye enhances its water solubility, which is advantageous for labeling reactions in aqueous biological buffers.[1][2] With an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, Sulfo-Cy5 lies in a spectral region with low cellular autofluorescence, leading to a high signal-to-noise ratio and clear imaging.
This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy, with a focus on glycoprotein labeling and immunofluorescence applications.
Quantitative Data
The spectral and physical properties of this compound are summarized in the table below. Understanding these parameters is crucial for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | |
| Emission Maximum (λem) | 662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Molecular Weight | 656.83 g/mol | |
| Solubility | High in water, DMF, and DMSO |
Signaling Pathway: N-Linked Glycosylation
Glycoproteins, the primary targets for this compound labeling, are synthesized through a complex process called N-linked glycosylation. This pathway begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. A precursor oligosaccharide is assembled on a lipid carrier (dolichol phosphate) and then transferred to asparagine residues of nascent polypeptide chains. Subsequent trimming and addition of monosaccharides in the ER and Golgi result in a diverse array of mature N-glycans. Visualizing the localization and trafficking of these glycoproteins is critical for understanding their roles in cellular processes.
Caption: N-Linked Glycosylation Pathway.
Experimental Workflows
Glycoprotein Labeling Workflow
This workflow outlines the general steps for labeling cell surface glycoproteins with this compound.
Caption: Glycoprotein Labeling Workflow.
Immunofluorescence Workflow (Indirect)
For localizing specific proteins, an indirect immunofluorescence approach is commonly used.
Caption: Indirect Immunofluorescence Workflow.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins
This protocol details the steps for labeling glycoproteins on the surface of live cells.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow cells to a suitable confluency on coverslips in a culture dish.
-
Oxidation of Glycans:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with 1 mM sodium meta-periodate in PBS for 15 minutes at 4°C in the dark. This step oxidizes the sialic acid residues on glycoproteins to create aldehyde groups.
-
Wash the cells three times with ice-cold PBS.
-
-
Labeling with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 5-10 µM in PBS.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm).
-
Protocol 2: Indirect Immunofluorescence Staining
This protocol describes the use of a this compound-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Primary antibody specific to the target protein
-
This compound-conjugated secondary antibody (pre-labeled or custom conjugated)
-
PBS, pH 7.4
-
Fixation buffer (e.g., 4% PFA in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (this step is not necessary for cell surface antigens).
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal working concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium, with DAPI if desired.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI and Cy5.
-
Conclusion
This compound is a versatile and robust fluorescent probe for the sensitive detection of glycoproteins and other biomolecules in fluorescence microscopy. Its favorable spectral properties and high water solubility make it an excellent choice for a variety of labeling applications. The protocols provided herein offer a starting point for researchers to develop and optimize their own imaging experiments. Careful consideration of experimental controls, such as omitting the primary antibody in immunofluorescence or the oxidation step in glycoprotein labeling, is essential for validating the specificity of the staining.
References
Flow Cytometry Analysis with Sulfo-Cy5 Hydrazide Labeled Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that serves as a powerful tool for the quantitative analysis of cell surface glycans by flow cytometry.[1][2] This application note provides detailed protocols and practical guidance for the use of this compound in labeling and analyzing cells, with a particular focus on applications relevant to drug development and disease research.
The principle of this method lies in the chemical reactivity of the hydrazide group on the Sulfo-Cy5 molecule with aldehyde groups on cell surface glycans.[3] Mild oxidation of cell surface sialic acids and other glycans containing vicinal diols generates these reactive aldehyde groups. The subsequent reaction with this compound results in the formation of a stable covalent bond, fluorescently labeling the cell surface. The intensity of the fluorescent signal, quantifiable by flow cytometry, is proportional to the abundance of accessible cell surface glycans.[3]
Alterations in cell surface glycosylation are increasingly recognized as hallmarks of various diseases, including cancer, and can significantly impact the efficacy and safety of therapeutic agents.[4] Therefore, the ability to quantitatively assess these changes provides a valuable tool for biomarker discovery, drug screening, and understanding disease pathogenesis.
Applications in Research and Drug Development
-
Quantitative Analysis of Cell Surface Glycosylation: Directly measure the total abundance of accessible glycans on the cell surface.
-
High-Throughput Screening (HTS): In drug discovery, HTFC (high-throughput flow cytometry) can be used to screen compound libraries for their effects on cell surface glycosylation.
-
Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states or drug treatment.
-
Evaluation of Drug Efficacy and Toxicity: Assess how therapeutic interventions, such as small molecules or biologics, modulate the cellular glycome.
-
Cell Proliferation and Viability Assays: While not a direct measure, changes in glycosylation can be correlated with cell health and proliferative state.
Data Presentation
The quantitative data obtained from flow cytometry analysis with this compound can be summarized to compare different cell populations or treatment conditions. The Mean Fluorescence Intensity (MFI) is a key parameter representing the average amount of this compound bound per cell.
Table 1: Representative Data for this compound Staining of Cancer Cell Lines
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Percent Positive Cells (%) |
| Cell Line A (Control) | Vehicle | 1500 ± 120 | 95.2 ± 2.1 |
| Cell Line A | Drug X (10 µM) | 850 ± 95 | 65.7 ± 3.5 |
| Cell Line B (Control) | Vehicle | 3200 ± 250 | 98.1 ± 1.5 |
| Cell Line B | Drug X (10 µM) | 3150 ± 230 | 97.9 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Flow Cytometer Setup and Controls
| Parameter | Setting/Control | Purpose |
| Excitation Laser | 633/640 nm | To excite the Sulfo-Cy5 dye. |
| Emission Filter | 660/20 nm bandpass | To collect the emission signal from Sulfo-Cy5. |
| Unstained Cells | Control | To set the baseline fluorescence and define the negative population. |
| Cells + Sulfo-Cy5 (No Oxidation) | Control | To assess the level of non-specific binding of the dye. |
| Cells + Oxidizing Agent (No Dye) | Control | To evaluate any autofluorescence induced by the oxidation step. |
| Viability Dye | e.g., Propidium Iodide | To exclude dead cells from the analysis, as they can non-specifically bind the dye. |
Experimental Protocols
This section provides a detailed methodology for labeling cells with this compound for flow cytometry analysis.
Materials
-
This compound
-
Cells of interest (suspension or adherent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)
-
Sodium periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol 1: Labeling of Cell Surface Glycans
This protocol is adapted from a similar procedure for Cy7.5 hydrazide.
1. Reagent Preparation:
- This compound stock solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
- Sodium periodate solution (2 mM): Prepare fresh in ice-cold PBS immediately before use.
2. Cell Preparation:
- Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
- Resuspend cells in PBS at a concentration of 1-10 x 10⁶ cells/mL. Ensure cell viability is >95%.
3. Oxidation of Cell Surface Glycans:
- To 100 µL of the cell suspension, add 100 µL of 2 mM sodium periodate solution (final concentration 1 mM).
- Incubate on ice for 15 minutes in the dark.
4. Staining with this compound:
- Wash the cells twice with ice-cold PBS to remove excess sodium periodate.
- Resuspend the cell pellet in 100 µL of PBS.
- Add the desired amount of this compound stock solution (typically to a final concentration of 10-50 µM, optimization may be required).
- Incubate for 30-60 minutes at room temperature, protected from light.
5. Washing and Final Preparation:
- Wash the cells three times with 1 mL of FACS Buffer.
- Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
6. Viability Staining:
- Add a viability dye such as Propidium Iodide (PI) to a final concentration of 1 µg/mL just before analysis.
7. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer equipped with a 633/640 nm laser and appropriate emission filters for Sulfo-Cy5.
- Collect data for at least 10,000 events per sample.
- Gate on single, viable cells for analysis of Sulfo-Cy5 fluorescence.
Protocol 2: Analysis of Drug Effects on Cell Surface Glycosylation
This protocol outlines a general procedure for investigating the impact of a drug on the cellular glycome.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere (for adherent cells).
- Treat cells with the drug of interest at various concentrations and for different durations. Include a vehicle-treated control group.
2. Cell Labeling:
- Following treatment, harvest the cells and proceed with the labeling protocol as described in Protocol 1 .
3. Data Acquisition and Analysis:
- Acquire flow cytometry data for all treatment groups and controls.
- Compare the Mean Fluorescence Intensity (MFI) of Sulfo-Cy5 in the drug-treated groups to the vehicle control to quantify changes in cell surface glycosylation.
Mandatory Visualizations
Caption: Experimental workflow for labeling cells with this compound.
Caption: Chemical principle of this compound labeling.
Caption: Workflow for assessing drug effects on cell surface glycosylation.
References
Application Notes and Protocols: Periodate Oxidation Method for Sulfo-Cy5 Hydrazide Glycoprotein Tagging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of glycoproteins is a cornerstone of glycobiology research and biopharmaceutical development. The periodate oxidation-hydrazide ligation method offers a robust and specific approach for labeling, immobilizing, or conjugating glycoproteins via their carbohydrate moieties. This technique leverages the mild oxidation of cis-diols present in sugar residues, particularly sialic acids, by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1][2] These aldehydes can then be specifically targeted by hydrazide-functionalized molecules, such as the fluorescent dye Sulfo-Cy5 hydrazide, to form a stable hydrazone bond.[1][3][4]
This method is particularly advantageous as it targets the glycan portions of a glycoprotein, which are typically located away from the protein's active or binding sites, thereby preserving its biological function. Sulfo-Cy5 is a water-soluble, far-red fluorescent dye, making it an excellent choice for fluorescent labeling of biomolecules in aqueous environments with minimal background interference.
These application notes provide detailed protocols for the periodate oxidation of glycoproteins and subsequent ligation with this compound, along with key quantitative data and visual workflows to guide researchers in applying this powerful bioconjugation technique.
Data Presentation: Reaction Parameters
The efficiency of periodate oxidation and subsequent hydrazide ligation is influenced by several factors, including reagent concentrations, pH, temperature, and reaction time. The following tables summarize key reaction parameters for successful glycoprotein tagging.
Table 1: Periodate Oxidation Parameters
| Parameter | General Oxidation | Selective Oxidation of Sialic Acids |
| Glycoprotein Concentration | 0.5-10 mg/mL | 0.5-10 mg/mL |
| Sodium Periodate (NaIO₄) Concentration | 10 mM | 1 mM |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 |
| Temperature | Room Temperature or on ice (4°C) | Room Temperature or on ice (4°C) |
| Incubation Time | 30 minutes | 30 minutes |
| Quenching Agent | Ethylene glycol (final conc. 100 mM) | Ethylene glycol (final conc. 100 mM) |
Table 2: this compound Ligation Parameters
| Parameter | Recommended Condition |
| Molar Ratio (this compound : Glycoprotein) | 10-50 fold molar excess |
| Reaction Buffer | PBS, pH 7.4 or 0.1 M Sodium Acetate, pH 5.5 |
| Catalyst (Optional) | Aniline |
| Temperature | Room Temperature |
| Incubation Time | 2 hours to overnight |
Table 3: this compound Properties
| Property | Value |
| Excitation Maximum (Ex) | ~646 nm |
| Emission Maximum (Em) | ~662 nm |
| Solubility | Water, DMF, DMSO |
Visualizing the Process
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for glycoprotein labeling.
Caption: Chemical reaction of periodate oxidation and hydrazide ligation.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the periodate oxidation and hydrazide ligation of glycoproteins.
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol is suitable for generating aldehydes on various sugar residues within the glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: Ethylene glycol or 1 M glycerol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: Protect the reaction from light by using an amber vial or wrapping the reaction tube in aluminum foil. Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution. Incubate the reaction for 30 minutes at room temperature.
-
Quenching: Stop the oxidation by adding a quenching agent. For example, add ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.
-
Purification: Immediately remove excess periodate and quenching agent by gel filtration using a desalting column or by dialysis against the desired buffer for the subsequent ligation step (e.g., PBS, pH 7.4).
Protocol 2: Selective Oxidation of Sialic Acid Residues
This protocol uses a lower concentration of sodium periodate to selectively oxidize sialic acid residues.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of glycoprotein solution. Incubate for 30 minutes at room temperature or on ice.
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Ligation with this compound
This protocol describes the reaction of the oxidized glycoprotein with this compound.
Materials:
-
Oxidized glycoprotein (from Protocol 1 or 2)
-
This compound
-
Ligation Buffer: PBS, pH 7.4 or 0.1 M Sodium Acetate, pH 5.5
-
Aniline (optional, as a catalyst)
-
Desalting column or dialysis cassette for final purification
Procedure:
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide reagent over the glycoprotein is typically used. If using aniline as a catalyst, it can be added to the reaction mixture.
-
Incubation: Incubate the reaction for 2 hours to overnight at room temperature, protected from light. The optimal incubation time should be determined empirically.
-
Purification: Remove excess, unreacted this compound by gel filtration using a desalting column or by dialysis. The purified, labeled glycoprotein can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Conclusion
The periodate oxidation-hydrazide ligation chemistry is a versatile and efficient method for the site-specific modification of glycoproteins. By carefully controlling the reaction conditions, researchers can achieve selective labeling of carbohydrate moieties while preserving the integrity and function of the protein. The protocols and data presented here provide a comprehensive guide for the successful application of this technique in various research and development settings.
References
Application Notes and Protocols for Labeling of Oxidized Proteins with Sulfo-Cy5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein oxidation is a significant post-translational modification resulting from the action of reactive oxygen species (ROS) on amino acid side chains. This modification can lead to the formation of carbonyl groups (aldehydes and ketones), a key biomarker of oxidative stress. The accumulation of these carbonylated proteins is implicated in aging and various pathologies, including neurodegenerative diseases, diabetes, and cancer.[1][2][3][4] Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye designed to specifically react with these carbonyl groups. This application note provides a detailed protocol for the fluorescent labeling of oxidized proteins with this compound, enabling their detection, quantification, and visualization.
The core principle of this technique lies in the reaction between the hydrazide moiety of Sulfo-Cy5 and the carbonyl groups on oxidized proteins, forming a stable hydrazone bond.[5] This covalent labeling allows for the sensitive detection of carbonylated proteins in complex biological samples using methods such as gel electrophoresis and fluorescence imaging.
Principle of the Method
The labeling process is a direct, covalent modification. Protein carbonyls, introduced through oxidative stress (e.g., metal-catalyzed oxidation), react with the hydrazide group of Sulfo-Cy5. This reaction is efficient at a slightly acidic pH and results in a stable fluorescently labeled protein.
Materials and Reagents
-
This compound
-
Bovine Serum Albumin (BSA) or protein of interest
-
Iron (III) Chloride (FeCl₃)
-
Ascorbic Acid
-
Sodium Phosphate Buffer (50 mM, pH 7.4)
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Dimethyl Sulfoxide (DMSO)
-
Trichloroacetic Acid (TCA)
-
Acetone (ice-cold)
-
Guanidine Hydrochloride (6 M)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
-
Fluorescence plate reader or imaging system
Experimental Protocols
Protocol 1: In Vitro Protein Oxidation (Metal-Catalyzed Oxidation)
This protocol describes the generation of carbonylated proteins using a metal-catalyzed oxidation (MCO) system.
-
Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in 50 mM sodium phosphate buffer (pH 7.4).
-
To induce oxidation, add FeCl₃ to a final concentration of 100 µM and ascorbic acid to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes.
-
To stop the reaction, add EDTA to a final concentration of 2 mM.
-
Remove the metal ions and ascorbic acid by dialysis against 50 mM sodium phosphate buffer (pH 7.4) or by using a desalting column.
-
The oxidized protein is now ready for labeling. A non-oxidized control sample should be prepared by omitting FeCl₃ and ascorbic acid.
Protocol 2: Labeling of Oxidized Proteins with this compound
This protocol details the covalent labeling of carbonylated proteins with this compound.
-
Transfer the oxidized protein solution to a 100 mM sodium acetate buffer (pH 5.5) via dialysis or a buffer exchange column. Adjust the protein concentration to 1-2 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the oxidized protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
To remove unreacted dye, precipitate the labeled protein by adding an equal volume of 20% Trichloroacetic Acid (TCA).
-
Incubate on ice for 15 minutes and then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant. Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend it in a suitable buffer for downstream analysis (e.g., 6 M guanidine hydrochloride for spectrophotometric analysis or a rehydration buffer for 2D-PAGE).
Protocol 3: Quantification of Protein Carbonylation
The extent of protein carbonylation can be quantified by measuring the fluorescence of the incorporated Sulfo-Cy5.
-
Resuspend the labeled protein pellet in 6 M guanidine hydrochloride to ensure complete solubilization.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~646 nm and emission at ~662 nm.
-
Determine the protein concentration of the solubilized sample using a compatible protein assay (e.g., Bradford assay, ensuring the buffer is compatible).
-
The level of protein carbonylation can be expressed as relative fluorescence units (RFU) per microgram of protein.
Protocol 4: 2D-PAGE Analysis of Labeled Proteins
Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) can be used to separate and visualize carbonylated proteins.
-
Resuspend the Sulfo-Cy5 labeled protein pellet in a 2D-PAGE rehydration buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM DTT, and 0.5% IPG buffer).
-
Load the sample onto an isoelectric focusing (IEF) strip and perform the first dimension separation according to the manufacturer's instructions.
-
After IEF, equilibrate the strip in SDS equilibration buffer first with DTT and then with iodoacetamide.
-
Place the equilibrated IEF strip onto a second-dimension SDS-PAGE gel and perform electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence imager with appropriate filters for Cy5.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain) to compare the carbonylation signal with the total protein amount for each spot.
Data Presentation
The following table provides a hypothetical example of quantitative data obtained from the this compound labeling of BSA under different oxidative conditions.
| Sample Condition | Oxidant Concentration | Protein Concentration (mg/mL) | Sulfo-Cy5 Fluorescence (RFU) | Carbonylation Level (RFU/mg protein) |
| Control (No Oxidation) | 0 µM FeCl₃, 0 mM Ascorbate | 1.0 | 1,500 | 1,500 |
| Mild Oxidation | 50 µM FeCl₃, 5 mM Ascorbate | 1.0 | 15,000 | 15,000 |
| Moderate Oxidation | 100 µM FeCl₃, 10 mM Ascorbate | 1.0 | 45,000 | 45,000 |
| Strong Oxidation | 200 µM FeCl₃, 20 mM Ascorbate | 1.0 | 90,000 | 90,000 |
Visualizations
Troubleshooting
| Issue | Possible Cause | Solution |
| Low labeling efficiency | Insufficient protein oxidation | Increase the concentration of oxidizing agents or the incubation time. |
| Suboptimal pH for labeling reaction | Ensure the labeling buffer is at pH 5.5. | |
| Inactive this compound | Use a fresh stock of the labeling reagent. | |
| High background fluorescence | Incomplete removal of unreacted dye | Ensure thorough washing of the protein pellet after TCA precipitation. |
| Non-specific binding of the dye | Include a blocking step or optimize washing conditions. | |
| Protein precipitation during labeling | Protein instability at pH 5.5 | Perform the labeling reaction at a slightly higher pH (e.g., pH 6.0) and optimize incubation time. |
| Smeared bands on gel | Protein aggregation | Ensure complete solubilization of the labeled protein before loading on the gel. Use stronger solubilizing agents if necessary. |
Conclusion
The use of this compound provides a robust and sensitive method for the detection and quantification of protein carbonylation, a key indicator of oxidative stress. The protocols outlined in this application note offer a comprehensive guide for researchers to study the role of protein oxidation in various biological processes and disease states. The compatibility of this labeling technique with standard proteomics workflows, such as 2D-PAGE, allows for the identification of specific protein targets of oxidative damage.
References
- 1. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Carbonylation as a Biomarker of Oxidative Stress and a Therapeutic Target in Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein carbonylation in food and nutrition: a concise update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein carbonylation, cellular dysfunction, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulfo-Cy5 Hydrazide for In-Gel Detection of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins is critical in understanding a vast array of biological processes, from cell signaling and immune recognition to disease pathogenesis. Sulfo-Cy5 hydrazide is a highly sensitive, water-soluble fluorescent dye that offers a specific and robust method for the in-gel detection of glycoproteins. This far-red fluorescent dye, an analog of Cy5, covalently binds to the carbohydrate moieties of glycoproteins through a two-step process involving oxidation and subsequent hydrazone formation. Its high water solubility, due to the presence of sulfo groups, makes it particularly suitable for staining proteins in an aqueous gel environment with low non-specific binding.[1]
The labeling strategy is based on the classic Periodic Acid-Schiff (PAS) base mechanism.[2] First, the cis-diol groups present in the sugar residues of glycoproteins are gently oxidized using periodic acid to create reactive aldehyde groups. Subsequently, the hydrazide group of the Sulfo-Cy5 dye specifically reacts with these aldehydes to form a stable covalent hydrazone bond, resulting in fluorescently labeled glycoproteins.[1] This method allows for the direct visualization of glycoproteins within the polyacrylamide gel matrix, circumventing the need for electroblotting.
Principle of the Method
The in-gel detection of glycoproteins using this compound is a two-step process:
-
Oxidation: The polyacrylamide gel containing the separated proteins is incubated in a mild periodic acid solution. This selectively oxidizes the vicinal diols of the carbohydrate side chains of glycoproteins, converting them into aldehydes.
-
Labeling: The gel is then incubated with a this compound solution. The hydrazide moiety of the dye nucleophilically attacks the newly formed aldehyde groups, creating a stable hydrazone linkage and thereby covalently attaching the fluorescent dye to the glycoproteins.
The resulting fluorescently labeled glycoproteins can be visualized using standard fluorescence imaging systems equipped with appropriate excitation and emission filters for Cy5.
Advantages of this compound for In-Gel Glycoprotein Detection
-
High Sensitivity: Fluorescent detection is generally more sensitive than traditional colorimetric methods like the PAS stain using acidic fuchsin.
-
Specificity: The reaction chemistry specifically targets the carbohydrate moieties of glycoproteins, leading to a low background and high specificity.
-
Direct In-Gel Detection: This method avoids the often lengthy and sometimes inefficient process of transferring proteins to a membrane.
-
Water-Solubility: The sulfonated nature of the dye ensures good solubility in aqueous buffers used for gel staining, minimizing dye precipitation and non-specific binding.[1]
-
Compatibility with Downstream Analysis: Following fluorescence imaging, the gel can be counter-stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to compare the glycoprotein profile with the total protein profile. Furthermore, the labeled glycoprotein bands can be excised for subsequent mass spectrometry analysis.
Data Presentation
Comparative Sensitivity of Hydrazide-Based Glycoprotein Stains
| Staining Method | Glycoprotein Example | Detection Limit | Reference |
| Lissamine Rhodamine B sulfonyl hydrazine (LRSH) | α1-acid glycoprotein | ~1 ng | [3] |
| Pro-Q Emerald 300 | α1-acid glycoprotein | ~300 pg | |
| Pro-Q Emerald 488 | α1-acid glycoprotein | ~4.7 ng | |
| Dansylhydrazine (pre-staining) | Transferrin, α1-acid glycoprotein | 4-8 ng |
Experimental Protocols
This section provides a detailed methodology for the in-gel detection of glycoproteins using this compound.
Materials and Reagents
-
This compound
-
Periodic Acid (Sodium meta-periodate)
-
Acetic Acid, glacial
-
Glycerol
-
Methanol
-
Ultrapure water
-
Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid in ultrapure water
-
Washing Solution: 3% (v/v) acetic acid in ultrapure water
-
Oxidizing Solution: 10 mM periodic acid in Washing Solution (prepare fresh)
-
Staining Solution: 10-50 µM this compound in Washing Solution (prepare fresh, protect from light)
-
Destaining Solution: 3% (v/v) acetic acid in ultrapure water
Experimental Workflow for In-Gel Glycoprotein Staining
References
Sulfo-Cy5 Hydrazide: Applications in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5 hydrazide is a water-soluble, far-red fluorescent dye that serves as a valuable tool in neuroscience research. Its hydrazide functional group allows for the covalent labeling of aldehyde or ketone groups, which can be selectively introduced into biomolecules. This property makes it particularly useful for two primary applications in the study of the nervous system: the tracing of neuronal connections and the labeling of cell-surface glycoproteins. These applications enable detailed investigation of neuronal architecture, connectivity, and the role of glycoproteins in neural signaling.
Key Applications
1. Neuronal Tract Tracing:
This compound is an effective polar tracer for mapping neuronal pathways.[1][2] It can be used for both anterograde tracing (from the cell body to the axon terminal) and retrograde tracing (from the axon terminal back to the cell body).[1][2] The dye is typically introduced into neurons via microinjection or iontophoresis.[1] Once inside the neuron, it diffuses throughout the cytoplasm, filling the cell body, dendrites, and axon, allowing for the visualization of the neuron's complete morphology and its projections. Its high water solubility ensures good diffusion within the cellular environment, and its far-red fluorescence minimizes autofluorescence from the surrounding tissue, leading to a high signal-to-noise ratio.
2. Labeling of Cell-Surface Glycoproteins:
The surface of neurons is rich in glycoproteins, which play crucial roles in cell adhesion, signaling, and synaptic plasticity. This compound can be used to label these glycoproteins through a two-step process. First, the carbohydrate moieties of the glycoproteins are oxidized with a mild oxidizing agent, such as sodium periodate (NaIO₄), to create reactive aldehyde groups on sialic acid residues. Subsequently, the hydrazide group of Sulfo-Cy5 reacts with these aldehydes to form a stable covalent bond, effectively tagging the glycoproteins with a fluorescent label. This method allows for the visualization and analysis of the distribution and dynamics of glycoproteins on the neuronal surface.
Quantitative Data
| Tracer | Chemical Nature | Transport Direction | Labeling Efficacy | Reference |
| True Blue (TB) | Diamidino compound | Retrograde | High | |
| Fluoro-Gold (FG) | Stilbene derivative | Retrograde | High | |
| Fluoro-Ruby (FR) | Dextran amine | Anterograde & Retrograde | Moderate | |
| DiI | Lipophilic carbocyanine dye | Anterograde & Retrograde | High | |
| Fluorescein Dextran Amines (FDA) | Hydrophilic polysaccharide conjugate | Anterograde & Retrograde | High (in living tissue) |
This table is a summary of findings from comparative studies of various fluorescent tracers and is intended to provide a general reference for researchers. Efficacy can be influenced by experimental conditions.
Experimental Protocols
Protocol 1: Neuronal Tract Tracing with this compound
This protocol is a general guideline for anterograde or retrograde tracing in vivo and can be adapted for specific research needs.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Microinjection pipette or iontophoresis electrode
-
Stereotaxic apparatus
-
Anesthesia and surgical equipment
-
Perfusion solutions (e.g., saline, paraformaldehyde)
-
Vibrating microtome or cryostat
-
Fluorescence microscope
Procedure:
-
Preparation of the Dye: Dissolve this compound in sterile saline or aCSF to a final concentration of 1-5% (w/v). Centrifuge the solution to pellet any undissolved particles.
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Perform a craniotomy to expose the brain region of interest.
-
Dye Injection:
-
Microinjection: Load the this compound solution into a glass micropipette. Lower the pipette to the target coordinates and inject a small volume (e.g., 50-200 nL) over several minutes.
-
Iontophoresis: Fill an iontophoresis electrode with the dye solution. Lower the electrode to the target coordinates and apply a positive current (e.g., 1-5 µA) in a pulsed manner (e.g., 7 seconds on, 7 seconds off) for 10-15 minutes.
-
-
Survival Period: Allow for a survival period of 3 to 14 days for the dye to be transported along the neuronal processes. The optimal time will depend on the neuronal system and the distance of transport.
-
Tissue Processing: Perfuse the animal transcardially with saline followed by a 4% paraformaldehyde solution. Dissect the brain and postfix it overnight in the same fixative.
-
Sectioning: Cut coronal or sagittal sections (e.g., 40-50 µm thick) using a vibrating microtome or a cryostat.
-
Imaging: Mount the sections on slides and coverslip with an appropriate mounting medium. Visualize the labeled neurons and their projections using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Protocol 2: Labeling of Cell-Surface Glycoproteins on Cultured Neurons
This protocol is adapted from methods for labeling glycoproteins on living cells.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 10-20 mM ethylene glycol or glycerol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Preparation of Reagents:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 2 mM solution of sodium meta-periodate in Reaction Buffer.
-
-
Cell Preparation: Grow primary neurons on coverslips to the desired confluency. Wash the cells gently with cold PBS.
-
Oxidation of Glycoproteins:
-
Incubate the cells with the 2 mM sodium periodate solution for 15-30 minutes at 4°C in the dark. This step generates aldehyde groups on sialic acid residues.
-
Quench the reaction by adding the Quenching Solution and incubating for 5 minutes at 4°C.
-
Wash the cells three times with cold PBS.
-
-
Coupling with this compound:
-
Dilute the this compound stock solution in PBS to a final concentration of 10-50 µM.
-
Incubate the oxidized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove unbound dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging: Mount the coverslips on slides with an appropriate mounting medium. Visualize the labeled cell-surface glycoproteins using a fluorescence microscope with a Cy5 filter set.
Visualization of an Experimental Workflow and a Signaling Pathway
Experimental Workflow for Glycoprotein Labeling
The following diagram illustrates the key steps in the labeling of cell-surface glycoproteins on neurons.
Signaling Pathway Modulated by Cell-Surface Glycoproteins
Cell-surface glycoproteins, particularly those with specific sulfation patterns like chondroitin sulfate E (CS-E), can modulate neurotrophin-mediated signaling pathways that are crucial for axonal growth. The following diagram illustrates how cell-surface glycan engineering could be used to influence the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which could be studied using this compound to label and track the modified glycoproteins.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Sulfo-Cy5 hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fluorescent labeling of glycoproteins with Sulfo-Cy5 hydrazide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label glycoproteins?
This compound is a water-soluble, far-red fluorescent dye used for labeling biomolecules.[1][] Its hydrazide functional group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond.[3][4] For glycoprotein labeling, this process typically involves two steps:
-
Oxidation: The sugar moieties (specifically cis-diols in sialic acid or other sugar residues) of the glycoprotein are mildly oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[3]
-
Labeling: The this compound is then added and reacts with the newly formed aldehydes, resulting in a fluorescently labeled glycoprotein.
This site-specific labeling method is advantageous as it targets the carbohydrate chains, which are often located away from the protein's active sites, thereby preserving its biological function.
Q2: I am observing low to no fluorescence signal. What are the potential causes and solutions?
Low or no fluorescence signal is a common issue that can stem from several factors throughout the experimental workflow. Here's a systematic guide to troubleshooting this problem:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Oxidation | Insufficient generation of aldehyde groups on the glycoprotein will lead to poor dye incorporation. This can be due to suboptimal sodium periodate concentration, incorrect pH, or degraded reagent. | - Ensure the sodium periodate solution is freshly prepared. - Optimize the sodium periodate concentration. A concentration of 1 mM is typically used for selective oxidation of sialic acids, while higher concentrations (e.g., 10 mM) will oxidize other sugar residues like galactose and mannose. - Perform the oxidation in the recommended buffer (e.g., 0.1 M sodium acetate, pH 5.5). |
| Issues with this compound | The dye may have degraded due to improper storage or handling. Exposure to light or repeated freeze-thaw cycles can reduce its reactivity. | - Store the this compound at -20°C in the dark and desiccated. - Aliquot the dye upon receipt to avoid multiple freeze-thaw cycles. - Prepare the dye solution fresh for each experiment. |
| Suboptimal Labeling Reaction Conditions | The pH of the reaction buffer, incubation time, and temperature can significantly impact the efficiency of hydrazone bond formation. | - Ensure the labeling reaction is performed at a slightly acidic to neutral pH (typically pH 5.5-7.4). - Optimize the incubation time. While 2 hours at room temperature is a common starting point, longer incubation times may be necessary. - A molar excess of the hydrazide reagent over the glycoprotein is generally recommended. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the hydrazide for reaction with the aldehydes, reducing labeling efficiency. | - Ensure that all buffers used after the oxidation step are free of primary amines. Use buffers such as phosphate-buffered saline (PBS) or sodium acetate. |
| Low Glycosylation of the Target Protein | The target protein may have a low abundance of accessible sugar residues for oxidation and labeling. | - Verify the glycosylation status of your protein through literature search or experimental analysis (e.g., using a glycosylation staining kit). - Consider using a higher concentration of sodium periodate to target a broader range of sugar moieties, though this may be less specific. |
| Inefficient Purification | Inadequate removal of unreacted dye can lead to high background fluorescence, which can mask a weak specific signal. Conversely, overly harsh purification methods can lead to loss of the labeled protein. | - Use an appropriate purification method, such as gel filtration or dialysis, to effectively separate the labeled protein from free dye. |
Q3: How can I quantify the labeling efficiency of my glycoprotein?
The labeling efficiency is typically expressed as the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of Sulfo-Cy5 (around 646 nm).
The following formulas can be used to calculate the DOL:
-
Calculate the molar concentration of the protein:
-
Protein Concentration (M) = A₂₈₀ / ε_protein
-
Where A₂₈₀ is the absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where A_max is the absorbance at the dye's maximum absorbance wavelength and ε_dye is the molar extinction coefficient of Sulfo-Cy5 at that wavelength (typically ~271,000 cm⁻¹M⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL is typically between 0.5 and 1.0 for many applications. A DOL greater than 1 may indicate over-labeling, which could potentially affect protein function, while a DOL below 0.5 suggests under-labeling.
Experimental Protocols
Protocol 1: Selective Oxidation and Labeling of Sialic Acids
This protocol is designed for the selective labeling of terminal sialic acid residues on glycoproteins.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethylene Glycol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Oxidation:
-
Prepare a fresh 20 mM solution of NaIO₄ in Oxidation Buffer. Protect from light.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching: Add Quenching Solution to a final concentration of 10 mM to stop the reaction. Incubate for 10 minutes at room temperature.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column pre-equilibrated with Labeling Buffer to remove excess periodate and quenching reagent.
-
Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the purified oxidized glycoprotein. A 10- to 50-fold molar excess of dye to protein is a common starting point.
-
Incubate for 2 hours to overnight at room temperature in the dark with gentle mixing.
-
-
Final Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Quantification: Determine the protein concentration and Degree of Labeling (DOL) as described in Q3.
Quantitative Data Summary: Reaction Parameters
The efficiency of glycoprotein labeling is influenced by several key parameters. The following table provides a summary of typical starting conditions and ranges for optimization.
| Parameter | Typical Starting Condition | Recommended Range for Optimization | Notes |
| Glycoprotein Concentration | 5 mg/mL | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Sodium Periodate (NaIO₄) Concentration | 1 mM (for sialic acids) | 1-10 mM | Use higher concentrations to oxidize other sugar residues, but this may be less specific. |
| Oxidation Time | 30 minutes | 15-60 minutes | Protect from light during incubation. |
| Oxidation Temperature | Room Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize potential side reactions. |
| This compound:Protein Molar Ratio | 20:1 | 10:1 to 50:1 | The optimal ratio should be determined empirically for each glycoprotein. |
| Labeling Reaction pH | 7.4 | 5.5-7.4 | Hydrazone bond formation is efficient in this pH range. |
| Labeling Reaction Time | 2 hours | 2-16 hours (overnight) | Longer incubation times may increase labeling efficiency. |
| Labeling Reaction Temperature | Room Temperature | 4°C to Room Temperature |
Visual Guides
Experimental Workflow
Caption: General experimental workflow for glycoprotein labeling with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low labeling efficiency with this compound.
References
Preventing non-specific binding of Sulfo-Cy5 hydrazide
Welcome to the technical support center for Sulfo-Cy5 hydrazide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, far-red fluorescent dye.[1][2] Its hydrazide functional group allows it to react specifically with aldehyde and ketone groups to form stable hydrazone bonds. This makes it a valuable tool for labeling biomolecules that contain or can be modified to contain these carbonyl groups, such as glycoproteins, antibodies, and other proteins.[1][2][3] The sulfonate groups on the dye increase its water solubility, which is intended to reduce non-specific binding driven by hydrophobic interactions.
Q2: What are the main causes of non-specific binding of this compound?
Non-specific binding of this compound can lead to high background fluorescence and inaccurate results. The primary causes include:
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Electrostatic Interactions: The negatively charged sulfonate groups on the Sulfo-Cy5 dye can interact with positively charged molecules or surfaces in your sample.
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Hydrophobic Interactions: Although designed to be hydrophilic, residual hydrophobic regions on the dye or the conjugated biomolecule can interact with non-polar structures.
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High Probe Concentration: Using an excessive concentration of the this compound conjugate increases the likelihood of non-specific attachment.
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Inadequate Blocking: Failure to effectively block non-specific binding sites on your sample (e.g., cells, tissues, or membranes) before applying the probe.
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Insufficient Washing: Inadequate washing after the staining step can leave unbound or weakly bound dye molecules behind.
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Dye-Specific Interactions: Cyanine dyes, including Cy5, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.
Q3: How can I generate aldehyde or ketone groups on my biomolecule for labeling with this compound?
For glycoproteins, aldehyde groups can be created by the gentle oxidation of cis-diol groups within the sugar moieties using sodium periodate. This is a common method for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues with non-specific binding of this compound.
Problem: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.
Initial Troubleshooting Steps:
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Review Your Protocol: Carefully re-examine your entire experimental protocol, paying close attention to concentrations, incubation times, and washing steps.
-
Run Appropriate Controls:
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Unstained Control: A sample that has not been treated with this compound to assess autofluorescence.
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No Primary Antibody Control (for indirect detection): If you are using a secondary antibody conjugated to this compound, this control helps determine if the secondary antibody is the source of non-specific binding.
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Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to assess background staining from the antibody itself.
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Troubleshooting Workflow for High Background
References
Optimal pH conditions for Sulfo-Cy5 hydrazide conjugation reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo-Cy5 hydrazide for conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between a hydrazide and an aldehyde to form a stable hydrazone bond is typically in the range of pH 5.0 to 7.0. More specifically, a mildly acidic environment of pH 5.5 is often recommended for efficient conjugation to glycoproteins that have been oxidized to generate aldehydes.[1][2] While the reaction can proceed at neutral pH, the rate may be slower.[3] For certain applications, a pH of 4.5 may also be used.[4]
Q2: What is the reaction mechanism for this compound conjugation?
The conjugation reaction involves the nucleophilic attack of the hydrazide group on an aldehyde, forming a hydrazone bond. This bond is more stable than a Schiff base that would be formed with a primary amine. This reaction is particularly useful for labeling glycoproteins, where the sugar moieties can be oxidized with sodium periodate to create aldehyde groups.[1]
Q3: Can this compound be used to label molecules other than glycoproteins?
Yes, this compound can be used to label any molecule containing an aldehyde or ketone group. Additionally, it can be conjugated to carboxyl groups of amino acids like aspartic and glutamic acid in the presence of activating agents such as carbodiimide (EDC).
Q4: How does the "Sulfo" modification on this compound affect the reaction?
The sulfonate groups in this compound make the dye highly water-soluble. This is a significant advantage when working with biological molecules like proteins and antibodies in aqueous buffers, as it minimizes the need for organic co-solvents that could denature the target molecule.
Q5: How stable is the hydrazone bond formed during the conjugation?
The stability of the hydrazone bond can be influenced by pH. While generally stable, some hydrazone linkages can be reversed under acidic conditions (pH < 5.0), which can be a useful feature in applications like controlled drug release. However, for most labeling and imaging applications under physiological conditions (pH 7.4), the bond is sufficiently stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Suboptimal pH of reaction buffer: The pH was too high or too low, leading to inefficient hydrazone bond formation. | Ensure the reaction buffer is within the optimal pH range of 5.0-7.0. A pH of 5.5 is a good starting point for glycoprotein labeling. |
| Inefficient oxidation of glycoprotein: Insufficient aldehyde groups were generated on the target molecule. | Optimize the concentration of sodium periodate and the incubation time for the oxidation step. Typical concentrations range from 1-10 mM. | |
| Degradation of this compound: The dye was improperly stored or handled, leading to loss of reactivity. | Store this compound desiccated and protected from light at -20°C for long-term storage. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Presence of interfering substances: The protein solution may contain primary amines (e.g., Tris buffer, glycine) or other nucleophiles that compete with the hydrazide. | Perform a buffer exchange into a suitable reaction buffer (e.g., MES, acetate, or phosphate buffer) before starting the conjugation. | |
| High background fluorescence | Non-specific binding of the dye: The this compound is sticking to the cell surface or other components non-covalently. | Increase the number of washing steps after the labeling reaction. Include a blocking step with a protein like BSA before labeling to reduce non-specific binding sites. |
| Excess unreacted dye: The purification step was not sufficient to remove all the free this compound. | Use a desalting column or dialysis with a suitable molecular weight cutoff to effectively remove unconjugated dye. | |
| Precipitation of the protein during conjugation | Use of organic co-solvents: Although Sulfo-Cy5 is water-soluble, if a non-sulfonated version is used, the required organic solvent (e.g., DMSO, DMF) may cause protein precipitation. | Use the water-soluble this compound to minimize or eliminate the need for organic solvents. If a co-solvent is necessary, add it slowly to the protein solution while vortexing. |
| Incorrect buffer conditions: The buffer composition or ionic strength may not be optimal for the stability of the target protein. | Ensure the buffer conditions are suitable for your specific protein. Perform a buffer exchange if necessary. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins with this compound
This protocol describes the labeling of glycoproteins on the surface of living cells.
Materials:
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Cells in suspension or adherent cells
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This compound
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Sodium periodate (NaIO₄)
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Phosphate Buffered Saline (PBS), pH 6.5 and pH 7.4
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Anhydrous DMSO (if preparing a stock solution of the dye)
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FACS buffer (PBS with 2% Fetal Bovine Serum and 1 mM EDTA)
Procedure:
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Cell Preparation:
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For adherent cells, detach them using a non-enzymatic method.
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Wash the cells twice with ice-cold PBS, pH 7.4.
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Resuspend the cells in PBS, pH 6.5 at a concentration of 1 x 10⁶ cells/mL.
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Oxidation:
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Prepare a fresh solution of 2 mM NaIO₄ in ice-cold PBS, pH 6.5. Protect from light.
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Add an equal volume of the 2 mM NaIO₄ solution to the cell suspension (final concentration of 1 mM NaIO₄).
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Incubate on ice for 15 minutes in the dark.
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Quenching:
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Stop the reaction by adding a quenching solution (e.g., 10 mM glycerol in PBS) and incubate for 5 minutes on ice.
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Wash the cells three times with ice-cold PBS, pH 7.4.
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-
Labeling:
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Prepare a working solution of this compound in PBS, pH 7.4. A typical starting concentration is 10-50 µM.
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Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
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-
Final Washes and Analysis:
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Wash the cells three times with FACS buffer to remove unreacted dye.
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Resuspend the cells in FACS buffer for analysis by flow cytometry or fluorescence microscopy.
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Protocol 2: In-solution Labeling of Purified Glycoproteins
This protocol is for labeling a purified glycoprotein in a tube.
Materials:
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Purified glycoprotein (e.g., antibody)
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This compound
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Sodium periodate (NaIO₄)
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Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
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Desalting column (e.g., Sephadex G-25)
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Anhydrous DMSO
Procedure:
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Glycoprotein Preparation:
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Dissolve the glycoprotein in the Reaction Buffer to a concentration of 1-10 mg/mL.
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Oxidation:
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Prepare a fresh solution of 20 mM NaIO₄ in the Reaction Buffer.
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Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.
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Incubate for 20-30 minutes at room temperature in the dark.
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Purification:
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Remove excess NaIO₄ by passing the solution through a desalting column equilibrated with the Reaction Buffer.
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Labeling:
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Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
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Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of the dye.
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Incubate for 2 hours at room temperature.
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Final Purification:
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Remove unreacted this compound using a desalting column or dialysis against PBS, pH 7.4.
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The labeled glycoprotein is now ready for downstream applications.
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Visualizations
Caption: Experimental workflow for labeling cell surface glycoproteins.
References
Sulfo-Cy5 hydrazide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Sulfo-Cy5 hydrazide. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Unopened vials of lyophilized this compound powder should be stored at -20°C in the dark and protected from moisture by using a desiccator.[1] Under these conditions, the product is stable for up to 24 months.[1][2] For transportation purposes, the powder is stable at room temperature for up to three weeks.[1]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to reconstitute this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] Due to its sulfo groups, it also has very good solubility in water. To prepare a stock solution, bring the vial of the dye to room temperature before opening it to prevent moisture condensation. After reconstitution, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When stored at -20°C, the stock solution in an organic solvent is stable for about one month, while at -80°C, it can be stored for up to six months.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods as the hydrazide group is susceptible to hydrolysis. Aqueous working solutions should be prepared fresh for each experiment and used promptly. If you choose to use water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.
Q4: What is the principle behind the labeling reaction of this compound?
A4: this compound is a reactive dye that specifically targets and covalently bonds to aldehyde and ketone groups. The hydrazide group on the dye reacts with a carbonyl group on the target molecule to form a stable hydrazone bond. This specific reactivity allows for the targeted labeling of molecules such as glycoproteins (after oxidation of their sugar moieties to create aldehydes) and other molecules that naturally contain or have been modified to contain aldehyde or ketone groups.
Q5: What are the main applications of this compound?
A5: this compound is primarily used for the fluorescent labeling of biomolecules containing aldehyde or ketone groups. A major application is the labeling of glycoproteins, where the cis-diol groups in the sugar residues are oxidized with sodium periodate to generate reactive aldehydes. This method is particularly useful for labeling antibodies, as the glycosylation sites are often located away from the antigen-binding sites. It can also be used to label proteins subjected to oxidative stress or oligonucleotides with aldehyde modifications.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molecular Weight | 656.83 g/mol | |
| Solubility | Very good in water; Good in DMF and DMSO | |
| Storage (Lyophilized) | -20°C for up to 24 months (desiccated, in the dark) | |
| Storage (Stock Solution in DMSO/DMF) | -20°C for 1 month; -80°C for 6 months (aliquoted, protected from light) |
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal After Labeling
Possible Causes & Solutions
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Inefficient Aldehyde/Ketone Generation:
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Cause: In glycoprotein labeling, the periodate oxidation step may have been inefficient.
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Solution: Ensure the sodium meta-periodate solution is freshly prepared as it is light-sensitive and should be used immediately. Optimize the concentration of periodate and the reaction time. For cell surface glycoprotein labeling, a concentration of 1-10 mM NaIO₄ in ice-cold PBS (pH 6.5) is a good starting point.
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-
Suboptimal Reaction pH:
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Cause: The pH of the labeling reaction buffer is critical for efficient hydrazone bond formation.
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Solution: The reaction of hydrazides with carbonyls is most efficient at a slightly acidic pH. For glycoprotein labeling, a buffer of 0.1 M sodium acetate at pH 5.5 is often recommended.
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-
Degraded this compound:
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Cause: The hydrazide moiety may have hydrolyzed due to moisture in the solvent or repeated freeze-thaw cycles of the stock solution.
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Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. Always bring the lyophilized powder to room temperature before opening to prevent condensation.
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-
Insufficient Dye Concentration:
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Cause: The molar ratio of dye to the target molecule may be too low.
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Solution: Increase the molar excess of this compound in the labeling reaction. A 20- to 50-fold molar excess is a common starting point.
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-
Fluorescence Quenching:
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Cause: Over-labeling of the protein can lead to dye-dye quenching, resulting in a decreased fluorescent signal.
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Solution: Reduce the molar ratio of the dye to the protein in the labeling reaction or decrease the reaction time. Determine the degree of labeling (DOL) to optimize the dye-to-protein ratio.
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Caption: Troubleshooting workflow for low or no fluorescent signal.
Issue 2: High Background Fluorescence
Possible Causes & Solutions
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Excess Unconjugated Dye:
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Cause: The most common cause of high background is the presence of residual, unreacted this compound in the sample.
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Solution: Ensure thorough purification of the labeled conjugate. Methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns are effective for removing free dye. For cell-based assays, ensure adequate washing steps after labeling to remove any unbound dye.
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Non-specific Binding of the Dye:
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Cause: The dye molecule itself might non-specifically adhere to surfaces or other molecules in the sample.
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Solution: If applicable, include blocking steps in your protocol (e.g., with BSA) to minimize non-specific binding. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to wash buffers can also help reduce non-specific interactions, provided it is compatible with your sample and downstream applications.
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Precipitation of the Labeled Protein:
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Cause: The labeled protein may have precipitated during the reaction or storage, leading to fluorescent aggregates that contribute to background.
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Solution: Centrifuge the sample to pellet any precipitate before analysis. To prevent precipitation, ensure the protein concentration is appropriate and avoid harsh conditions during labeling.
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Experimental Protocols
Protocol: Labeling of Glycoproteins with this compound
This protocol provides a general guideline for the labeling of glycoproteins, such as antibodies, by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with this compound.
Materials:
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Glycoprotein solution (e.g., 5 mg/mL)
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Sodium meta-periodate (NaIO₄)
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0.1 M Sodium Acetate Buffer, pH 5.5
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This compound
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Anhydrous DMSO
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Purification column (e.g., Sephadex G-25)
Procedure:
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Preparation of Reagents:
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Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be freshly prepared and protected from light.
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Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
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Oxidation of Glycoprotein:
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Prepare the glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
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Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).
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Mix and incubate the reaction for 5-20 minutes at room temperature in the dark.
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-
Removal of Excess Periodate:
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Immediately after incubation, remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.
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Labeling Reaction:
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To the oxidized glycoprotein solution, add the this compound stock solution. A common starting point is a 20- to 50-fold molar excess of the dye. For example, add 200 µL of the 50 mM hydrazide solution to 2 mL of the protein solution.
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Incubate for 2 hours at room temperature, protected from light.
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-
Purification of the Labeled Glycoprotein:
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Purify the labeled glycoprotein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
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Collect the fractions containing the brightly colored, labeled protein, which should elute first.
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Caption: Experimental workflow for glycoprotein labeling.
References
Technical Support Center: Optimizing Sulfo-Cy5 Hydrazide Labeling
Welcome to the technical support center for Sulfo-Cy5 hydrazide labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their dye-to-protein conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a water-soluble, far-red fluorescent dye used for labeling biomolecules.[1] It contains a hydrazide group that specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1][2] This labeling method is particularly effective for glycoproteins, as aldehyde groups can be generated on their carbohydrate moieties through gentle oxidation.[3][4]
Q2: What is the primary application of this compound labeling?
A2: The primary application is the site-specific labeling of glycoproteins, such as antibodies. The carbohydrate portions of these proteins are often located away from the antigen-binding sites or other functionally critical regions. By targeting these glycans, the dye can be attached without compromising the protein's biological activity.
Q3: What is the optimal dye-to-protein molar ratio for this compound labeling?
A3: The optimal dye-to-protein ratio, or Degree of Labeling (DOL), can vary depending on the specific protein and its intended application. A common starting point is a 10- to 50-fold molar excess of this compound to the protein. However, it is highly recommended to perform pilot experiments with different ratios to determine the ideal level of conjugation for your specific needs. For most antibodies, a final DOL of 2 to 10 is generally considered optimal.
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The DOL is determined using absorption spectroscopy. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for Sulfo-Cy5 (approximately 646 nm). The following formula is used to calculate the DOL:
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Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
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DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
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A₂₈₀ is the absorbance of the conjugate at 280 nm.
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A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
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CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
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ε_protein is the molar extinction coefficient of the protein at 280 nm.
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ε_dye is the molar extinction coefficient of the Sulfo-Cy5 dye at its absorbance maximum.
Q5: How do I purify the Sulfo-Cy5 labeled protein?
A5: After the labeling reaction, it is crucial to remove any unconjugated dye. Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25) or dialysis. The first colored fractions from the chromatography column will typically contain the labeled protein.
Troubleshooting Guides
This section addresses common issues that may arise during the this compound labeling process.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: The conjugation reaction may not have proceeded optimally. 2. Protein Degradation: The protein may have been denatured during the labeling process. 3. Over-labeling (Quenching): Too many dye molecules are attached to the protein, leading to self-quenching. | 1. Optimize Reaction Conditions: Ensure the pH for the oxidation step is around 5.5 and the hydrazone formation is between pH 5.5 and 7.4. Verify the activity of the this compound. 2. Assess Protein Integrity: Run an SDS-PAGE to check for protein degradation. 3. Determine the DOL: Calculate the DOL to check for over-labeling. If it is too high, reduce the initial dye-to-protein molar ratio in the reaction. |
| High Background Signal | Presence of Free Dye: Unconjugated this compound remains in the sample. | Thorough Purification: Ensure the purification method is sufficient to remove all unbound dye. Collect and screen multiple fractions during chromatography to isolate the pure conjugate. |
| Loss of Protein Activity | Labeling at a Critical Site: The dye may have attached to a functionally important part of the protein. | Confirm Labeling Site: Hydrazide labeling of glycoproteins is generally site-specific to the carbohydrate moieties, which is an advantage. Confirm that the glycosylation sites are not critical for your protein's activity. |
| Protein Precipitation | Over-labeling: A high degree of labeling can lead to protein aggregation and precipitation. | Optimize Dye-to-Protein Ratio: Reduce the molar excess of this compound used in the labeling reaction. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the oxidation of a glycoprotein (e.g., an antibody) to generate reactive aldehyde groups.
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Prepare Glycoprotein: Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).
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Prepare Periodate Solution: Immediately before use, prepare a sodium periodate (NaIO₄) solution in the oxidation buffer.
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Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution. The final concentration of periodate will determine the extent of oxidation. For selective oxidation of sialic acid residues, use 1 mM periodate. For broader oxidation of other sugars, a higher concentration (e.g., 10 mM) can be used. Incubate the reaction for 30 minutes at 0-4°C in the dark.
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Quench Reaction: Stop the oxidation reaction by adding a quenching solution, such as ethylene glycol.
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Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5. The oxidized glycoprotein is now ready for labeling.
Protocol 2: Conjugation of this compound to Aldehyde-Containing Glycoprotein
This protocol details the conjugation of the hydrazide-activated dye to the oxidized glycoprotein.
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Prepare Dye Stock Solution: Dissolve the this compound in an appropriate solvent, such as DMSO, to create a stock solution.
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Initiate Coupling: Add the this compound stock solution to the oxidized glycoprotein solution. A common starting point is a 20-fold molar excess of dye.
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Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature, protected from light.
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Purification: Purify the labeled glycoprotein using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove unconjugated dye.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Oxidation Buffer pH | 5.5 | Optimal for periodate oxidation. |
| Sodium Periodate Concentration | 1-10 mM | 1 mM for selective oxidation of sialic acids; >10 mM for other sugars. |
| Oxidation Incubation Time | 30 minutes | At 0-4°C, protected from light. |
| Conjugation Reaction pH | 5.5 - 7.4 | Efficient for hydrazone bond formation. |
| Dye-to-Protein Molar Ratio (Initial) | 10:1 to 50:1 | Should be optimized for each specific protein. |
| Conjugation Incubation Time | 2 hours to overnight | At room temperature, protected from light. |
| Optimal Degree of Labeling (DOL) | 2 - 10 | For most antibodies. |
Visualizations
Caption: Experimental workflow for this compound labeling of glycoproteins.
Caption: Troubleshooting logic for low or no fluorescence signal.
References
Common pitfalls to avoid when using Sulfo-Cy5 hydrazide
Welcome to the technical support center for Sulfo-Cy5 hydrazide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and avoid common pitfalls when using this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a water-soluble, far-red fluorescent dye.[1][2] Its hydrazide functional group reacts specifically with aldehydes and ketones to form stable hydrazone bonds.[1] This makes it an excellent tool for labeling biomolecules that contain or can be modified to contain these carbonyl groups. The most common application is the labeling of glycoproteins after the carbohydrate moieties have been oxidized with sodium periodate to generate aldehydes.[3] The presence of sulfo groups enhances its water solubility, making it ideal for use in aqueous buffers without the need for organic co-solvents.[1]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is crucial to maintain the reactivity of the dye.
-
Powder: Store the lyophilized powder at -20°C, desiccated, and protected from light. It is stable for up to 24 months under these conditions.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light. Stock solutions in anhydrous organic solvents are stable for at least 1 to 6 months. Avoid repeated freeze-thaw cycles.
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Aqueous Solutions: It is not recommended to store this compound in aqueous buffers for extended periods as the hydrazide group is susceptible to hydrolysis, which will render the dye unreactive. Prepare aqueous working solutions fresh before each use.
Q3: What is the optimal pH for labeling with this compound?
A3: The labeling process involves two main steps with different optimal pH ranges:
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Periodate Oxidation: The oxidation of glycoproteins to generate aldehydes is most efficient under mildly acidic conditions, typically at a pH of 4.5 to 5.5.
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Hydrazone Formation: The reaction between the hydrazide group of the dye and the generated aldehydes proceeds most effectively at a pH of 6.0 to 7.4, with the optimal pH often cited as around 6.0.
Q4: How can I purify the this compound-labeled conjugate?
A4: Purification is essential to remove unconjugated dye, which can cause high background fluorescence. Common purification methods include:
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This is a widely used method to separate the larger labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis: Effective for removing small molecules like the free dye from a solution of large proteins.
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Spin Columns: A quick method for buffer exchange and removal of small molecules.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Fluorescent Signal | 1. Inactive Dye: The hydrazide group may have been hydrolyzed due to moisture in the solvent or improper storage. | 1. Use a fresh vial of this compound. Prepare stock solutions in anhydrous DMSO or DMF. Aliquot and store properly to avoid moisture contamination and repeated freeze-thaw cycles. |
| 2. Inefficient Oxidation: The periodate oxidation step may not have generated enough aldehyde groups. | 2. Ensure the sodium periodate solution is freshly prepared and protected from light. Optimize the periodate concentration and reaction time. Ensure the pH of the oxidation buffer is between 4.5 and 5.5. | |
| 3. Suboptimal Labeling pH: The pH of the labeling reaction may not be optimal for hydrazone bond formation. | 3. Adjust the pH of your protein solution to between 6.0 and 7.4 after the oxidation step. | |
| 4. Low Dye Concentration: Insufficient molar excess of the dye. | 4. Increase the molar ratio of this compound to the biomolecule. A 10-20 fold molar excess is a good starting point. | |
| 5. Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or ammonium salts can interfere with the labeling reaction. | 5. Perform buffer exchange to a suitable buffer like PBS or MES before starting the labeling protocol. | |
| High Background Fluorescence | 1. Excess Unconjugated Dye: Incomplete removal of the free dye after the labeling reaction. | 1. Ensure thorough purification of the conjugate using methods like gel filtration, dialysis, or spin columns. |
| 2. Nonspecific Binding: The dye may be nonspecifically binding to other cellular components or surfaces. | 2. Increase the number and duration of washing steps after labeling. The inclusion of a mild detergent like Tween-20 in the wash buffers can help reduce nonspecific binding. | |
| 3. Sample Autofluorescence: The cells or tissue being studied may have endogenous fluorescence. | 3. Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a quenching agent like sodium borohydride after fixation. | |
| Protein Aggregation/Precipitation | 1. Over-labeling: A high degree of labeling can alter the physicochemical properties of the protein, leading to aggregation. | 1. Reduce the molar ratio of the dye to the protein in the labeling reaction. A lower dye-to-protein ratio may be necessary for some proteins. |
| 2. Inappropriate Buffer Conditions: The buffer composition or pH may be promoting protein instability. | 2. Ensure the protein is in a buffer that maintains its stability throughout the labeling and purification process. |
Quantitative Data Summary
The efficiency of labeling with this compound is influenced by several factors. The following tables provide a summary of how different parameters can affect the outcome of your labeling experiment.
Table 1: Effect of pH on Reaction Efficiency
| Reaction Step | pH Range | Optimal pH | Rationale |
| Periodate Oxidation | 4.0 - 6.0 | 4.5 - 5.5 | Maximizes the generation of aldehyde groups on cis-diols of carbohydrates. |
| Hydrazone Formation | 5.0 - 7.5 | 6.0 - 7.0 | Facilitates the nucleophilic attack of the hydrazide on the aldehyde, while minimizing hydrolysis of the hydrazide. |
Table 2: Recommended Molar Ratios of Dye to Protein
| Target Abundance | Recommended Molar Ratio (Dye:Protein) | Expected Outcome |
| High | 5:1 to 10:1 | Bright signal, suitable for abundant proteins. |
| Moderate | 10:1 to 20:1 | Good balance between signal intensity and risk of over-labeling. |
| Low | >20:1 | Higher signal for low-abundance targets, but requires careful optimization to avoid protein aggregation and fluorescence quenching. |
Experimental Protocols & Visualizations
Protocol: Labeling of Cell Surface Glycoproteins on an EGFR-Expressing Cell Line
This protocol describes a method for labeling cell surface glycoproteins on a cell line expressing the Epidermal Growth Factor Receptor (EGFR), a heavily glycosylated protein.
Materials:
-
EGFR-expressing cells (e.g., A431)
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium periodate (NaIO₄)
-
Glycerol
-
This compound
-
Anhydrous DMSO
-
Staining buffer (PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS, pH 6.5.
-
Resuspend cells in PBS, pH 6.5 at a concentration of 1 x 10⁶ cells/mL.
-
-
Periodate Oxidation:
-
Prepare a fresh 2 mM solution of sodium periodate in ice-cold PBS, pH 6.5. Protect from light.
-
Add an equal volume of the periodate solution to the cell suspension (final concentration 1 mM).
-
Incubate for 15 minutes on ice in the dark.
-
-
Quenching:
-
Add glycerol to a final concentration of 1 mM to quench the unreacted periodate.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in PBS, pH 7.4 to a final working concentration of 50-100 µM.
-
Resuspend the oxidized cells in the this compound solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with staining buffer to remove unconjugated dye.
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Visualization: Conceptual Workflow for Studying EGFR Glycosylation and Signaling
The following diagram illustrates a conceptual workflow for how this compound can be used to investigate the role of glycosylation in EGFR signaling.
This diagram outlines how selective labeling of cell surface glycoproteins with this compound allows for the specific visualization and tracking of the glycosylated EGFR population. By stimulating the cells with EGF and analyzing downstream signaling events, researchers can investigate how the glycosylation status of the receptor, as identified by the fluorescent label, influences its function.
References
Improving signal-to-noise ratio in Sulfo-Cy5 hydrazide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Sulfo-Cy5 hydrazide and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, far-red fluorescent dye.[1][2] Its hydrazide functional group reacts specifically with aldehyde and ketone groups to form stable hydrazone bonds. This makes it an excellent tool for labeling biomolecules that contain or can be modified to contain these functional groups, such as glycoproteins.[1][2][3] The sulfonate groups on the dye increase its water solubility, which is beneficial for labeling proteins in aqueous environments.
Q2: What are the spectral properties of this compound?
This compound is a far-red fluorescent dye with the following approximate spectral properties:
| Property | Value |
| Excitation Maximum (λex) | ~646 nm |
| Emission Maximum (λem) | ~662 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ |
These properties make it compatible with standard Cy5 filter sets on most fluorescence imaging systems.
Q3: How should this compound be stored?
For long-term storage, this compound should be stored at -20°C, protected from light and moisture. When preparing a stock solution, for example in DMSO or water, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for extended stability.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background and low signal are common issues that can negatively impact the signal-to-noise ratio in experiments with this compound. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your labeled molecule.
Potential Causes and Solutions for High Background
| Cause | Solution |
| Excess unbound dye | Improve washing steps after the labeling reaction. Increase the number and duration of washes with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20). |
| Non-specific binding of the dye | The negatively charged this compound can bind non-specifically to positively charged molecules or hydrophobic regions. To mitigate this, use a blocking buffer (e.g., BSA or non-fat dry milk) before and during the labeling step. |
| Autofluorescence of sample or materials | Some cells, tissues, or plasticware can be inherently autofluorescent. Use control samples (unlabeled) to assess autofluorescence. If significant, consider using a different wavelength dye or specialized low-fluorescence plates. |
| Dye aggregates | This compound can form aggregates, leading to punctate background staining. Prepare fresh dye solutions and centrifuge them at high speed before use to pellet any aggregates. |
| Contaminated reagents or buffers | Microbial contamination or impurities in buffers can cause background fluorescence. Use high-purity reagents and sterile-filter your buffers. |
Problem 2: Weak or No Signal
A weak or absent fluorescent signal can be due to several factors, from inefficient labeling to improper imaging settings.
Potential Causes and Solutions for Weak Signal
| Cause | Solution |
| Inefficient generation of aldehydes on glycoproteins | Ensure the periodate oxidation step is performed correctly. Use fresh sodium periodate solution and optimize the concentration and incubation time. |
| Suboptimal labeling reaction conditions | The reaction of hydrazide with aldehydes is pH-dependent. The labeling reaction is often more efficient at a slightly acidic to neutral pH. Optimize the pH, incubation time, and temperature for your specific protein. |
| Low dye-to-protein molar ratio | An insufficient amount of dye will result in a low degree of labeling (DOL). Start with a molar excess of dye (e.g., 10:1 to 40:1 dye-to-protein) and optimize for your target. |
| Photobleaching | Sulfo-Cy5 is relatively photostable, but prolonged exposure to high-intensity light can cause fading. Minimize light exposure, use an antifade mounting medium, and use the lowest possible laser power during imaging. |
| Incorrect imaging settings | Ensure you are using the correct excitation laser (e.g., 633 nm or 640 nm) and emission filter (e.g., >660 nm long-pass) for Sulfo-Cy5. |
| Quenching of the dye | High labeling density can lead to self-quenching. Determine the optimal DOL for your protein, as over-labeling can decrease the fluorescence signal. The presence of certain molecules, like TCEP, can also quench Cy5 fluorescence. |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol provides a general procedure for labeling glycoproteins, such as antibodies, with this compound. Optimization of specific conditions may be required for your particular protein.
Materials:
-
Glycoprotein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
This compound
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (optional, e.g., sodium bisulfite)
Procedure:
-
Preparation of Glycoprotein:
-
Ensure the glycoprotein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris or glycine), dialyze the protein against PBS.
-
-
Generation of Aldehyde Groups (Oxidation):
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer. A typical starting concentration is 1-10 mM.
-
Add the periodate solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature in the dark.
-
Remove excess periodate by passing the solution through a desalting column equilibrated with the Reaction Buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 20:1 to 50:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled glycoprotein from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically elute first.
-
-
Characterization (Optional):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
-
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters. Note that these are starting points, and optimization is recommended for each specific application.
Table 1: Recommended Reaction Conditions for Glycoprotein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can reduce labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios can lead to over-labeling and quenching. |
| Reaction pH | 5.5 - 7.5 | The hydrazone bond formation is generally more efficient at a slightly acidic pH. |
| Incubation Time | 1 - 4 hours | Longer incubation times may be needed for less reactive proteins. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C with a longer incubation time to maintain protein stability. |
Table 2: Troubleshooting Summary for Signal-to-Noise Ratio
| Issue | Key Parameter to Check | Recommended Action |
| High Background | Washing Steps | Increase number and duration of washes. |
| Blocking | Use an appropriate blocking agent (e.g., BSA). | |
| Dye Concentration | Titrate dye concentration to find the optimal balance. | |
| Low Signal | Aldehyde Generation | Confirm efficient oxidation of the glycoprotein. |
| Degree of Labeling (DOL) | Optimize the dye-to-protein ratio. | |
| Photostability | Minimize light exposure during imaging. |
Visualizations
Caption: Workflow for labeling glycoproteins with this compound.
Caption: Troubleshooting workflow for improving signal-to-noise ratio.
References
Validation & Comparative
A Head-to-Head Comparison: Sulfo-Cy5 Hydrazide vs. Alexa Fluor 647 Hydrazide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from fluorescence microscopy to flow cytometry and immunoassays. The choice of fluorophore can significantly influence the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of two widely used far-red fluorescent hydrazide dyes: Sulfo-Cy5 hydrazide and Alexa Fluor 647 hydrazide.
Hydrazide derivatives of fluorescent dyes are specifically designed to react with aldehyde or ketone groups. This functionality is often introduced into proteins through the enzymatic or chemical modification of sugar moieties in glycoproteins or by site-specific introduction of a formylglycine residue, enabling targeted and covalent attachment of the dye.
Performance Characteristics at a Glance
Both Sulfo-Cy5 and Alexa Fluor 647 are spectrally similar to the classic Cy5 dye, making them compatible with instrumentation equipped with a 633 nm or 635 nm laser line. However, their performance characteristics, particularly in terms of brightness and photostability, can differ significantly. Alexa Fluor 647 is generally recognized for its superior brightness and photostability compared to the Cy5 dye family.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Alexa Fluor 647 hydrazide, providing a clear basis for comparison.
| Property | This compound | Alexa Fluor 647 Hydrazide | Reference |
| Excitation Maximum (nm) | ~646 | ~650 | [3][4][5], |
| Emission Maximum (nm) | ~662 | ~665 | , |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000 | ~239,000 | , |
| Fluorescence Quantum Yield | ~0.28 | ~0.33 | , |
| Brightness (Ext. Coeff. x QY) | ~75,880 | ~78,870 | |
| pH Sensitivity | Tolerates pH 3-10 | Insensitive between pH 4 and 10 |
Experimental Comparison and Performance Data
While both dyes are effective for protein labeling, experimental evidence suggests that Alexa Fluor 647 hydrazide often provides more robust and sensitive detection. This is largely attributed to its higher fluorescence quantum yield and resistance to photobleaching.
One of the known drawbacks of Cy5 dyes is their tendency to form non-fluorescent aggregates, especially at high degrees of labeling on proteins. This can lead to a phenomenon known as self-quenching, where the fluorescence intensity does not increase proportionally with the number of dye molecules attached. Alexa Fluor 647 has been engineered to minimize this issue, resulting in brighter and more reliable conjugates even at higher labeling densities.
Experimental Workflow and Protocols
The general principle for labeling proteins with either this compound or Alexa Fluor 647 hydrazide involves the formation of a stable hydrazone bond with an aldehyde or ketone group on the target protein. This is typically achieved under mild acidic conditions (pH 5.0-6.0).
Caption: General workflow for protein labeling with hydrazide-functionalized fluorescent dyes.
Detailed Experimental Protocol: Labeling of Aldehyde-Tagged Proteins
This protocol provides a general guideline for the site-specific labeling of a protein containing a genetically encoded aldehyde tag.
Materials:
-
Purified aldehyde-tagged protein (1-5 mg/mL)
-
This compound or Alexa Fluor 647 hydrazide
-
Labeling Buffer: 100 mM MES or sodium acetate, pH 5.5
-
Aniline (optional catalyst): 1 M stock in DMSO
-
Quenching reagent (e.g., hydroxylamine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
DMSO (anhydrous)
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of primary amines (e.g., Tris) or ammonium salts.
-
If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column.
-
Determine the precise concentration of the protein solution.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of either this compound or Alexa Fluor 647 hydrazide in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the aldehyde-tagged protein with the hydrazide dye. A 10- to 50-fold molar excess of the dye over the protein is typically recommended.
-
For catalysis (optional but recommended), add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine can be added to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~650 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Signaling Pathway Diagram: Hydrazone Formation
The chemical basis for the labeling reaction is the formation of a covalent hydrazone bond between the hydrazide group of the dye and the aldehyde group on the protein.
Caption: Chemical reaction scheme for hydrazone bond formation.
Conclusion
Both this compound and Alexa Fluor 647 hydrazide are excellent choices for the far-red fluorescent labeling of proteins. For routine applications where cost may be a primary consideration, this compound provides a reliable option. However, for more demanding applications requiring high sensitivity, enhanced photostability, and quantitative accuracy, such as single-molecule imaging or super-resolution microscopy, the superior photophysical properties of Alexa Fluor 647 hydrazide make it the preferred choice. Researchers should consider the specific requirements of their experiments when selecting the optimal dye for their protein labeling needs.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
A Head-to-Head Comparison: Sulfo-Cy5 Hydrazide vs. Standard Cy5 Hydrazide in Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the choice between Sulfo-Cy5 hydrazide and the standard Cy5 hydrazide can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.
The primary distinction between these two powerful fluorescent probes lies in the addition of sulfo groups to the cyanine dye structure of this compound. This modification dramatically enhances its water solubility, a critical factor in bioconjugation reactions.[1] This fundamental difference underpins the variations in their performance concerning labeling efficiency, fluorescence quantum yield, and photostability.
Physicochemical and Spectral Properties: A Tabular Comparison
The following table summarizes the key physicochemical and spectral properties of this compound and standard Cy5 hydrazide, providing a quick reference for their fundamental characteristics.
| Property | This compound | Standard Cy5 Hydrazide |
| Molecular Weight | ~758 g/mol | ~570 g/mol |
| Solubility | High water solubility | Low water solubility, requires organic co-solvents (DMSO, DMF)[2][3] |
| Excitation Max (λex) | ~646 nm | ~646 nm |
| Emission Max (λem) | ~662 nm | ~662 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.28 in aqueous buffer[4] | ~0.2 in aqueous buffer |
Performance Comparison: Labeling Efficiency, Brightness, and Stability
The enhanced water solubility of this compound directly translates to several performance advantages in bioconjugation experiments.
| Performance Parameter | This compound | Standard Cy5 Hydrazide | Rationale for Performance Difference |
| Labeling Efficiency | Higher | Lower | The high water solubility of this compound allows for labeling reactions to be performed in entirely aqueous buffers, minimizing the need for organic co-solvents that can denature or precipitate proteins, thus leading to more efficient conjugation.[1] |
| Fluorescence Brightness | Higher | Lower | Increased sulfonation reduces the tendency of the dye molecules to aggregate on the surface of biomolecules. This minimizes self-quenching of the fluorescence, resulting in brighter conjugates. The quantum yield of sulfonated Cy5 has been reported to be higher in aqueous buffers. |
| Photostability | Higher | Lower | Studies have shown that increased sulfonation in cyanine dyes can lead to improved photostability. This is attributed to a reduction in dye aggregation and potentially altered electronic properties that make the molecule less susceptible to photobleaching. |
| Signal-to-Noise Ratio | Higher | Lower | Reduced aggregation and non-specific binding of the hydrophilic this compound contribute to a lower background signal, thereby improving the signal-to-noise ratio in imaging and detection applications. |
Experimental Protocols
To facilitate a direct comparison of this compound and standard Cy5 hydrazide, detailed experimental protocols for the labeling of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) and the subsequent determination of the degree of labeling are provided below.
Protocol 1: Glycoprotein Labeling with Sulfo-Cy5 and Standard Cy5 Hydrazide
This protocol describes the generation of aldehyde groups on a glycoprotein followed by conjugation with the hydrazide-functionalized dyes.
Materials:
-
Glycoprotein (e.g., HRP)
-
This compound
-
Standard Cy5 hydrazide
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO (for standard Cy5 hydrazide)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Ethylene Glycol
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Labeling Buffer to a final concentration of 2-5 mg/mL.
-
Oxidation:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the Labeling Buffer.
-
Add the periodate solution to the glycoprotein solution at a 10-fold molar excess.
-
Incubate the reaction for 20 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes.
-
Remove excess periodate and quenching reagent using a desalting column equilibrated with the Labeling Buffer.
-
-
Dye Preparation:
-
This compound: Dissolve directly in the Labeling Buffer to a concentration of 10 mM.
-
Standard Cy5 hydrazide: Dissolve in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation:
-
Add a 50-fold molar excess of the prepared dye solution to the oxidized glycoprotein.
-
For the standard Cy5 hydrazide reaction, ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the labeled glycoprotein from the unreacted dye using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the colored, labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter for assessing the success of the conjugation reaction.
Materials:
-
Purified labeled glycoprotein solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified labeled glycoprotein solution at 280 nm (A₂₈₀) and at the maximum absorbance of the Cy5 dye (~646 nm, A₆₄₆).
-
-
Calculations:
-
Correction Factor (CF): Determine the correction factor for the dye's absorbance at 280 nm. This is calculated as: CF = A₂₈₀ of free dye / A₆₄₆ of free dye (For Cy5, this is typically around 0.05)
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₄₆ x CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
Dye Concentration (M): Dye Conc. (M) = A₆₄₆ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (~250,000 M⁻¹cm⁻¹ for Cy5 and ~271,000 M⁻¹cm⁻¹ for Sulfo-Cy5).
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: A diagram illustrating the key structural difference between standard Cy5 hydrazide and this compound.
Caption: A workflow diagram outlining the key steps in labeling glycoproteins with hydrazide-functionalized fluorescent dyes.
Caption: A simplified diagram showing the application of a fluorescently labeled glycoprotein in studying a cell signaling pathway.
Conclusion: Making the Right Choice
For the majority of bioconjugation applications in aqueous environments, This compound emerges as the superior choice due to its enhanced water solubility, which leads to higher labeling efficiency, brighter conjugates, and improved photostability. The ability to perform labeling in the absence of organic co-solvents also helps to preserve the native conformation and function of sensitive proteins.
Standard Cy5 hydrazide remains a viable and more economical option for applications where the use of organic co-solvents is not a concern, or when labeling biomolecules that are soluble in such solvents. However, researchers should be mindful of the potential for dye aggregation and its impact on fluorescence and labeling efficiency.
Ultimately, the selection between this compound and standard Cy5 hydrazide should be guided by the specific requirements of the experiment, including the nature of the biomolecule to be labeled, the desired degree of labeling, and the sensitivity and photostability demands of the downstream application. This guide provides the foundational knowledge and practical protocols to make an informed decision and achieve optimal results in your research.
References
Navigating the Carbonyl Landscape: A Guide to Alternatives for Sulfo-Cy5 Hydrazide in Aldehyde and Ketone Detection
For researchers, scientists, and drug development professionals, the precise detection and quantification of aldehydes and ketones are paramount for unraveling cellular processes, identifying disease biomarkers, and developing novel therapeutics. Sulfo-Cy5 hydrazide has been a staple fluorescent probe for labeling these carbonyl groups. However, a diverse array of alternative reagents offers distinct advantages in terms of sensitivity, stability, and spectral properties. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Carbonyl-Reactive Probes
The choice of a probe for aldehyde and ketone detection hinges on various factors, including the required sensitivity, the instrumentation available, and the nature of the biological sample. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Reagent Class | Specific Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Key Features |
| Cyanine Dyes (Hydrazide) | This compound | ~646[1] | ~662[1] | 0.28[2] | 271,000[] | Far-red fluorescence, good water solubility, high extinction coefficient.[4] |
| Sulfo-Cy5.5 Hydrazide | ~675 | ~694 | High | N/A | Near-infrared (NIR) fluorescence, suitable for deep-tissue imaging. | |
| Alexa Fluor Dyes (Hydrazide) | Alexa Fluor 488 Hydrazide | 493 | 517 | 0.92 | 71,000 | Bright, photostable green fluorescence, pH-insensitive. |
| Alexa Fluor 568 Hydrazide | 576 | 599 | 0.69 | 86,000 | Bright, photostable red-orange fluorescence. | |
| Alexa Fluor 647 Hydrazide | ~650 | ~665 | 0.33 | 239,000 | Bright, far-red fluorescence, spectrally similar to Cy5. | |
| BODIPY Dyes (Hydrazide) | BODIPY FL Hydrazide | ~503 | ~512 | Approaching 1.0 | >80,000 | High quantum yield and photostability, narrow emission bandwidth, less pH sensitive than fluorescein. |
| Xanthene Dyes (Hydrazide) | Fluorescein Hydrazide | ~494 | ~517 | Product-dependent (~0.89 for fluorescein) | Product-dependent (~70,000-92,300 for fluorescein) | "Turn-on" fluorescence upon reaction, but susceptible to photobleaching and pH changes. |
| Rhodamine B Hydrazide | ~560 | ~585 | N/A | N/A | Higher sensitivity and shorter incubation time compared to fluorescein-5-thiosemicarbazide (FTC). | |
| Other Fluorescent Hydrazides | Dansyl Hydrazine | ~340 | ~525 | Lower than many other fluorescent hydrazides. | ~4,300 | Widely used for HPLC derivatization, UV-excitable. |
| Aminooxy Compounds | Alexa Fluor 488 Hydroxylamine | ~495 | ~519 | N/A | N/A | Forms a more stable oxime bond compared to hydrazone bonds. |
| Biotin Hydroxylamine (ARP) | N/A | N/A | N/A | N/A | Biotinylated for indirect detection with streptavidin conjugates; highly sensitive. | |
| Biotin-Based Probes (Hydrazide) | Biotin Hydrazide | N/A | N/A | N/A | N/A | Indirect detection via streptavidin conjugates, offering signal amplification. |
Note: N/A indicates that specific data was not available in the searched resources. The photophysical properties of fluorescent dyes can be influenced by their conjugation to biomolecules and the solvent environment.
Key Considerations for Probe Selection
-
Sensitivity: For detecting low-abundance carbonyls, probes with high quantum yields and molar extinction coefficients, such as BODIPY and Alexa Fluor dyes, are preferable. Biotin-based methods also offer high sensitivity through signal amplification with streptavidin-enzyme conjugates.
-
Photostability: For applications requiring prolonged light exposure, such as fluorescence microscopy, photostable dyes like Alexa Fluor and BODIPY are superior to more photolabile dyes like fluorescein.
-
Bond Stability: Aminooxy compounds react with carbonyls to form oxime linkages, which are generally more stable than the hydrazone bonds formed by hydrazide reagents, particularly at neutral or acidic pH.
-
Spectral Properties: The choice of fluorophore should be compatible with the available excitation sources (e.g., lasers, lamps) and emission filters of the imaging system. Far-red and NIR probes like Sulfo-Cy5 and Sulfo-Cy5.5 are advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.
-
Direct vs. Indirect Detection: Fluorescent hydrazides and aminooxy compounds allow for direct visualization of carbonyls. Biotin-based probes require a secondary detection step with labeled streptavidin, which can be used for signal amplification or for affinity-based purification of carbonylated molecules.
Signaling Pathways and Experimental Workflows
The detection of aldehydes and ketones using these probes relies on a fundamental chemical reaction. The diagrams below, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Glycoproteins
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with a fluorescent hydrazide.
Materials:
-
Purified glycoprotein (e.g., antibody) at 1-5 mg/mL.
-
Sodium acetate buffer (0.1 M, pH 5.5).
-
Sodium meta-periodate (NaIO₄) solution (20 mM in sodium acetate buffer, freshly prepared).
-
Fluorescent hydrazide (e.g., Alexa Fluor 488 hydrazide) stock solution (10-50 mM in DMSO or water).
-
Desalting column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Oxidation:
-
Dissolve the glycoprotein in sodium acetate buffer.
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Purification from Periodate:
-
Remove excess periodate by passing the reaction mixture through a desalting column equilibrated with sodium acetate buffer (pH 5.5).
-
-
Labeling:
-
Add the fluorescent hydrazide stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of the dye.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove unreacted fluorescent hydrazide by passing the labeling reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the labeled protein.
-
-
Storage:
-
Store the purified labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 2: Detection of Protein Carbonylation using Biotin Hydrazide and Western Blot
This protocol details the derivatization of carbonylated proteins with biotin hydrazide, followed by detection using streptavidin-HRP and chemiluminescence.
Materials:
-
Protein sample (e.g., cell lysate).
-
Biotin hydrazide solution (1-5 mM in an appropriate buffer like MES, pH 5.5).
-
SDS-PAGE reagents and equipment.
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Derivatization:
-
Incubate the protein sample with the biotin hydrazide solution for 2 hours to overnight at room temperature with gentle agitation.
-
-
Removal of Excess Probe:
-
Remove unreacted biotin hydrazide by protein precipitation (e.g., with trichloroacetic acid) followed by washing, or by using a desalting column.
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Streptavidin Incubation:
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane several times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
By carefully considering the performance characteristics of each class of probe and optimizing the experimental protocols, researchers can confidently and accurately detect and quantify aldehydes and ketones in a wide range of biological applications.
References
Validating the Specificity of Sulfo-Cy5 Hydrazide Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible experimental data. Sulfo-Cy5 hydrazide is a popular fluorescent probe for the targeted labeling of glycoproteins and other molecules containing aldehyde or ketone groups. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols to validate labeling specificity.
Introduction to this compound Labeling
This compound is a water-soluble, far-red fluorescent dye that covalently binds to carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This reactivity makes it particularly useful for labeling the carbohydrate moieties of glycoproteins after mild oxidation, which converts cis-diols in the sugar residues to aldehydes. This site-specific labeling strategy often preserves the biological activity of the protein, as the modification occurs away from the protein's functional domains.
The specificity of this labeling is crucial. Non-specific binding of the fluorescent probe to other parts of the protein or cellular components can lead to high background signals, inaccurate quantification, and misinterpretation of results. Therefore, rigorous validation of labeling specificity is an essential step in any experiment utilizing this compound or similar reagents.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent hydrazide dye depends on several factors, including the specific application, the instrumentation available, and the properties of the target molecule. Here, we compare this compound with two other commonly used far-red fluorescent hydrazides: Alexa Fluor 647 hydrazide and DyLight 650 hydrazide.
Table 1: Spectral and Physicochemical Properties of Far-Red Fluorescent Hydrazides
| Property | This compound | Alexa Fluor 647 Hydrazide | DyLight 650 Hydrazide |
| Excitation Maximum (nm) | ~646 | ~650 | ~652 |
| Emission Maximum (nm) | ~662 | ~668 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.28 | Generally higher than Cy5 | Not specified, but generally marketed as bright |
| Water Solubility | High | High | High |
| Photostability | Good | Excellent[2][3] | Very Good[4] |
Table 2: Performance Characteristics in Glycoprotein Labeling (Qualitative Comparison)
| Performance Metric | This compound | Alexa Fluor 647 Hydrazide | DyLight 650 Hydrazide |
| Labeling Specificity | High, targets carbonyl groups. | High, targets carbonyl groups. | High, targets carbonyl groups. |
| Signal-to-Noise Ratio | Good to Excellent. | Excellent; often cited for superior brightness and lower non-specific binding.[3] | Very Good; marketed for high intensity and photostability. |
| Non-Specific Binding | Low to moderate; can be minimized with proper blocking and washing steps. | Generally lower than Cy5 derivatives due to reduced dye-dye interactions. | Low to moderate; comparable to other modern fluorescent dyes. |
| Photostability | Prone to photobleaching under intense or prolonged illumination compared to alternatives. | Considered one of the most photostable far-red dyes. | Marketed as having superior photostability to traditional cyanine dyes. |
Experimental Protocols for Validating Labeling Specificity
To ensure that the observed fluorescence signal is a true representation of the labeled target, a series of validation experiments should be performed. The following are detailed protocols for key experiments to assess the specificity of this compound labeling of a model glycoprotein, such as an antibody.
Glycoprotein Labeling Workflow
The general workflow for labeling glycoproteins with a fluorescent hydrazide involves three main steps: oxidation of the carbohydrate, coupling with the hydrazide dye, and purification of the labeled glycoprotein.
Glycoprotein labeling workflow with this compound.
SDS-PAGE and In-Gel Fluorescence Imaging
This method provides a visual assessment of labeling specificity. A specifically labeled glycoprotein should appear as a distinct fluorescent band at the expected molecular weight, while non-specific labeling would result in smeared bands or labeling of other proteins in a complex mixture.
Protocol:
-
Sample Preparation:
-
Labeled Glycoprotein: Your purified this compound-labeled glycoprotein.
-
Negative Control 1 (No Oxidation): The same glycoprotein that has not been subjected to the oxidation step but has been incubated with this compound.
-
Negative Control 2 (Unlabeled): The untreated glycoprotein.
-
Positive Control (Optional): A protein known to be non-specifically bound by the dye.
-
-
SDS-PAGE:
-
Load equal amounts of each sample onto a polyacrylamide gel.
-
Run the gel under standard denaturing conditions.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, visualize the gel using a fluorescence imager with appropriate excitation and emission filters for Sulfo-Cy5 (e.g., Ex: 635 nm, Em: 670 nm).
-
-
Coomassie Staining:
-
After fluorescence imaging, stain the same gel with Coomassie Brilliant Blue to visualize all proteins.
-
-
Analysis:
-
Compare the fluorescent bands with the Coomassie-stained bands. A specific signal should only be observed for the oxidized, labeled glycoprotein at the correct molecular weight. The "No Oxidation" control should show no or very faint fluorescence.
-
Western Blotting
Western blotting can be used to confirm the identity of the labeled protein and to assess the specificity of labeling in a more sensitive manner.
Protocol:
-
SDS-PAGE and Transfer:
-
Run the samples on an SDS-PAGE gel as described above.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Fluorescence Detection:
-
Image the membrane using a fluorescence imager to detect the Sulfo-Cy5 signal.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the target glycoprotein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a different fluorophore.
-
-
Signal Detection:
-
If using an HRP-conjugated secondary antibody, add a chemiluminescent substrate and image the blot.
-
If using a fluorescent secondary antibody, image the blot at the appropriate wavelength.
-
-
Analysis:
-
Overlay the Sulfo-Cy5 fluorescence image with the immunodetection image. The signals should co-localize, confirming that the Sulfo-Cy5 label is on the target glycoprotein.
-
Mass Spectrometry
Mass spectrometry is the most definitive method for confirming the site of labeling and assessing specificity at the peptide level.
Workflow for mass spectrometry-based validation of labeling.
Protocol:
-
Sample Preparation:
-
Excise the fluorescent band of the labeled glycoprotein from an SDS-PAGE gel.
-
Perform in-gel tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of the this compound adduct as a variable modification.
-
Identify the peptides that are modified with the dye.
-
-
Specificity Assessment:
-
Confirm that the modifications are located on peptides known to be glycosylated.
-
The absence or very low abundance of modifications on non-glycosylated peptides indicates high labeling specificity.
-
Conclusion
This compound is a valuable tool for the specific labeling of glycoproteins. However, as with any labeling technique, rigorous validation of specificity is essential for obtaining reliable and interpretable results. While alternatives like Alexa Fluor 647 hydrazide may offer superior photostability and brightness, the choice of dye should be guided by the specific experimental requirements and a thorough validation of its performance in the intended application. By employing the experimental protocols outlined in this guide, researchers can confidently assess the specificity of their labeling and ensure the accuracy of their findings.
References
Comparative Guide to the Cross-Reactivity Assessment of Sulfo-Cy5 Hydrazide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo-Cy5 hydrazide and its alternatives for the labeling of biomolecules, with a focus on assessing potential cross-reactivity. The selection of a labeling reagent with high specificity is paramount for generating reliable data in research, diagnostics, and therapeutic development. This document outlines the principles of hydrazide-based conjugation, presents potential off-target reactions, and provides detailed experimental protocols to evaluate the specificity of this compound conjugates.
Introduction to this compound and Bioconjugation
This compound is a fluorescent dye containing a hydrazide functional group (-NHNH2) and sulfonated cyanine5, a far-red fluorophore. The hydrazide group is primarily used to target carbonyl groups (aldehydes and ketones) on biomolecules, forming a covalent hydrazone bond. A common application is the labeling of glycoproteins, where the cis-diol groups of sugar residues are first oxidized with sodium periodate to generate aldehydes, which then serve as reactive sites for the hydrazide dye.[1] The sulfonate groups on the cyanine dye enhance its water solubility, making it suitable for reactions in aqueous buffers.[2]
While hydrazides are known for their high reactivity towards carbonyls, it is crucial to assess their potential for off-target reactions to ensure the specificity of labeling and the validity of experimental results.
Comparison of this compound with Alternatives
The primary alternatives to hydrazide-based labeling for carbonyl groups include other fluorescent hydrazides and aminooxy compounds.
Table 1: Comparison of Carbonyl-Reactive Fluorescent Probes
| Feature | This compound | Other Fluorescent Hydrazides (e.g., Alexa Fluor™, CF™ Dyes) | Aminooxy Compounds |
| Reactive Group | Hydrazide (-NHNH₂) | Hydrazide (-NHNH₂) | Aminooxy (-ONH₂) |
| Resulting Bond | Hydrazone | Hydrazone | Oxime |
| Bond Stability | Moderately stable; potentially reversible under acidic conditions.[3] | Similar to this compound. | More stable than hydrazone bonds, particularly against hydrolysis.[4][5] |
| Reactivity | High towards aldehydes and ketones. | Generally high, with potential variations in reaction kinetics based on the specific dye structure. | Highly reactive towards aldehydes and ketones; often more reactive than hydrazides. |
| Potential Cross-Reactivity | Can react with certain amino acid side chains (e.g., N-terminal histidine, serine) under specific pH conditions and with uridine in RNA. | Expected to have a similar cross-reactivity profile to this compound, though specific data is limited. | Generally considered highly specific to carbonyls, but thorough assessment is still recommended. |
| Water Solubility | High due to sulfo groups. | Varies; many commercial alternatives are sulfonated for improved water solubility. | Generally good, often available as hydrophilic derivatives. |
| Photophysical Properties | Far-red fluorescence (Ex/Em ~646/662 nm), good photostability. | Wide range of excitation/emission spectra and photostability profiles available. | Available with a wide range of fluorophores. |
Assessment of Cross-Reactivity
Cross-reactivity, or off-target labeling, occurs when a reactive probe binds to biomolecules other than its intended target. For this compound, this could involve reactions with naturally occurring carbonyls on lipids or proteins, or with other functional groups that can exhibit reactivity under specific conditions.
Potential Off-Target Reactions of Hydrazides:
-
Amino Acid Side Chains: Studies have shown that under certain pH conditions, hydrazides can react with the N-terminal histidine and serine residues of specific peptides.
-
Nucleic Acids: There is evidence of hydrazide reactivity with the C6 position of uridine in RNA, which can lead to cleavage of the nucleic acid.
-
Carboxyl Groups: In the presence of activating agents like carbodiimides (e.g., EDC), hydrazides can be conjugated to the carboxyl groups of aspartic and glutamic acid residues in proteins.
Experimental Protocols
To objectively assess the cross-reactivity of this compound conjugates, a series of control experiments should be performed.
Protocol 1: In-Gel Staining for Non-Specific Protein Binding
This protocol aims to identify non-specific binding of fluorescent hydrazides to proteins in a complex mixture separated by SDS-PAGE.
Materials:
-
Polyacrylamide gels
-
Protein ladder and protein sample of interest (e.g., cell lysate)
-
Fluorescent hydrazide stock solutions (e.g., this compound, Alexa Fluor hydrazide, DyLight hydrazide)
-
Fixing solution (e.g., 50% methanol, 10% acetic acid)
-
Washing solution (e.g., deionized water)
-
Fluorescence imaging system
Procedure:
-
Protein Separation: Run the protein samples on a polyacrylamide gel using standard SDS-PAGE procedures.
-
Fixation: After electrophoresis, fix the gel in fixing solution for at least 1 hour to precipitate the proteins within the gel matrix.
-
Washing: Wash the gel thoroughly with deionized water to remove the fixing solution.
-
Incubation with Hydrazide: Incubate the gel in a solution containing the fluorescent hydrazide (e.g., 10 µM in an appropriate buffer, such as PBS, pH 7.4) for 1-2 hours at room temperature with gentle agitation. This step is performed without prior periodate oxidation to assess direct binding to proteins.
-
Destaining: Destain the gel with a suitable destaining solution (e.g., a solution with the same composition as the staining buffer but without the dye) until the background is clear.
-
Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission settings for the specific fluorophore.
-
Analysis: Compare the staining patterns of different fluorescent hydrazides. The intensity of the bands will indicate the level of non-specific binding to the proteins in the absence of generated aldehydes.
Protocol 2: Cross-Reactivity Assessment in Cell Lysates by Western Blot
This protocol evaluates the non-specific binding of hydrazide conjugates to proteins in a complex biological sample, followed by detection using an antibody against the fluorophore or a streptavidin conjugate if a biotinylated hydrazide is used as a control.
Materials:
-
Cell lysate
-
This compound and alternative fluorescent or biotinylated hydrazides
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the fluorophore (if applicable)
-
HRP-conjugated secondary antibody or Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Incubation: Incubate aliquots of the cell lysate with this compound and alternative hydrazides at a range of concentrations for 1-2 hours at room temperature. Include a negative control with no hydrazide.
-
SDS-PAGE and Western Blot: Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody/Streptavidin Incubation: Incubate the membrane with the primary antibody against the fluorophore or with Streptavidin-HRP overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation (if applicable): If a primary antibody was used, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: Compare the intensity of the bands across the different hydrazide treatments. The presence and intensity of bands indicate the extent of non-specific binding.
Protocol 3: Mass Spectrometry Analysis of Off-Target Labeling
This protocol provides a highly sensitive and specific method to identify the exact sites of off-target labeling on proteins.
Materials:
-
Purified protein or complex protein mixture (e.g., cell lysate)
-
This compound
-
Dithiothreitol (DTT) and iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Labeling: Incubate the protein sample with this compound under the desired experimental conditions (without periodate oxidation).
-
Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAM.
-
Tryptic Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Use database search algorithms to identify the peptides and search for modifications corresponding to the mass of the this compound. The identification of labeled peptides from proteins that should not contain carbonyl groups will reveal off-target binding sites.
Visualizations
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Reaction pathway for glycoprotein labeling and potential cross-reactivity of this compound.
Conclusion
The specificity of fluorescent probes is critical for the generation of accurate and reproducible data. While this compound is a powerful tool for labeling carbonyl-containing biomolecules, a thorough assessment of its potential cross-reactivity is essential. By employing the comparative methods and detailed experimental protocols outlined in this guide, researchers can confidently evaluate the specificity of their this compound conjugates and select the most appropriate labeling strategy for their experimental needs. For applications requiring the highest degree of stability, aminooxy-functionalized dyes, which form more stable oxime bonds, should be considered as a viable alternative.
References
- 1. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Labeling of Abundant Reactive Entities (FLARE) for Cleared-Tissue and Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
A Researcher's Guide to Confirming Successful Sulfo-Cy5 Hydrazide Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye to a biomolecule is a critical first step for a multitude of downstream applications, from cellular imaging to immunoassays. Sulfo-Cy5 hydrazide is a popular choice for labeling glycoproteins due to its bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of this compound, offering supporting experimental data and detailed protocols.
Principles of this compound Conjugation
This compound contains a hydrazide group (-NH-NH2) that specifically reacts with aldehyde or ketone groups on a target molecule to form a stable hydrazone bond.[1] In glycoproteins, these reactive groups can be generated by the mild oxidation of cis-diol groups in sugar residues, such as sialic acid, using sodium meta-periodate (NaIO₄).[2] This site-specific labeling approach is advantageous as it typically does not interfere with the protein's native structure and function.
Comparison of Labeling Chemistries
While this compound is an excellent choice for labeling glycoproteins, other chemistries are available for labeling different functional groups on proteins. The choice of labeling reagent depends on the target biomolecule and the desired outcome.
| Feature | This compound | NHS Ester Dyes (e.g., Sulfo-Cy5 NHS Ester) | Maleimide Dyes (e.g., Sulfo-Cy5 Maleimide) |
| Target Group | Aldehydes and ketones (e.g., oxidized carbohydrates on glycoproteins) | Primary amines (e.g., lysine residues and N-terminus) | Thiol/Sulfhydryl groups (e.g., cysteine residues) |
| Specificity | High for oxidized glycoproteins | Moderate (reacts with multiple lysine residues) | High (cysteine residues are often less abundant) |
| Reaction pH | 4.5 - 7.5 | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Formed | Hydrazone | Amide | Thioether |
| Key Advantage | Site-specific labeling of glycoproteins, minimizing impact on protein function. | Simple, widely used method for general protein labeling. | Highly specific labeling at cysteine residues. |
| Considerations | Requires an initial oxidation step to generate aldehydes. | Can lead to a heterogeneous population of labeled proteins. | Requires the presence of free cysteine residues. |
Confirming Successful Conjugation: A Multi-faceted Approach
Confirmation of successful conjugation is not a one-size-fits-all process. A combination of techniques is often employed to provide a comprehensive picture of the labeled product. The primary methods include spectrophotometry, SDS-PAGE with fluorescence imaging, and mass spectrometry.
Spectrophotometric Analysis: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a key parameter to quantify the success of the conjugation reaction. An optimal DOL is crucial; too low a DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential protein aggregation. For most antibodies, a DOL between 2 and 10 is considered optimal.[2]
Experimental Protocol:
-
Measure Absorbance: After purifying the conjugate from unreacted dye, measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength of Sulfo-Cy5 (~646 nm, A646) using a spectrophotometer.
-
Calculate Protein Concentration:
-
Correction Factor (CF) for Sulfo-Cy5 at 280 nm = (Absorbance of dye at 280 nm) / (Absorbance of dye at 646 nm). This value is typically around 0.05 for Cy5.
-
Corrected A280 = A280 - (A646 x CF)
-
Protein Concentration (M) = Corrected A280 / Molar extinction coefficient of the protein (ε_protein)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A646 / Molar extinction coefficient of Sulfo-Cy5 (ε_dye, typically ~250,000 M⁻¹cm⁻¹)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
SDS-PAGE with Fluorescence Imaging: Visualizing the Conjugate
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. When combined with fluorescence imaging, it provides a powerful visual confirmation of successful conjugation.
Experimental Protocol:
-
Sample Preparation: Mix the purified conjugate, the unlabeled protein control, and a molecular weight marker with SDS-PAGE loading buffer. Heat the samples to denature the proteins.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Fluorescence Imaging: After electrophoresis, visualize the gel using a fluorescence imager with excitation and emission wavelengths appropriate for Sulfo-Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[3]
-
Coomassie Staining (Optional): After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize all protein bands, including the unlabeled control and molecular weight markers.
Expected Results:
-
A fluorescent band should be observed for the this compound conjugate at a higher apparent molecular weight than the unlabeled protein control.
-
The unlabeled protein control should not show any fluorescence in the Cy5 channel.
-
Coomassie staining will show bands for both the labeled and unlabeled proteins, confirming the shift in molecular weight for the conjugate.
Mass Spectrometry: Unambiguous Confirmation and Site of Labeling
Mass spectrometry (MS) provides the most definitive confirmation of conjugation by measuring the precise molecular weight of the conjugate. An increase in mass corresponding to the mass of the attached this compound molecules provides unambiguous evidence of successful labeling. Advanced MS techniques can also identify the specific amino acid residues where the dye is attached.
Experimental Protocol:
-
Sample Preparation: The purified conjugate is prepared for MS analysis, which may involve buffer exchange and digestion with a protease (e.g., trypsin) for bottom-up analysis.
-
LC-MS/MS Analysis: The sample is introduced into a mass spectrometer, often coupled with liquid chromatography (LC) for separation. The instrument measures the mass-to-charge ratio of the intact protein or its peptide fragments.
-
Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight of the conjugate and, in the case of peptide analysis, to identify the modified peptides and pinpoint the site of conjugation.
Workflow and Comparison Diagrams
To visually summarize the processes and comparisons discussed, the following diagrams are provided.
Conclusion
Confirming the successful conjugation of this compound is a critical quality control step in any research involving fluorescently labeled biomolecules. By employing a combination of spectrophotometry to determine the degree of labeling, SDS-PAGE with fluorescence imaging to visualize the conjugate, and mass spectrometry for definitive mass confirmation, researchers can proceed with confidence in their downstream applications. The choice of labeling chemistry should be carefully considered based on the nature of the target protein and the specific research goals.
References
A Researcher's Guide to Multiplex Fluorescence Imaging: Sulfo-Cy5 Hydrazide and Its Alternatives
In the intricate world of cellular biology and drug development, the ability to simultaneously visualize multiple molecular targets within a single sample is paramount. Multiplex fluorescence imaging offers a powerful window into complex biological systems, and the choice of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive comparison of Sulfo-Cy5 hydrazide, a widely used far-red fluorescent dye, with its alternatives for multiplex fluorescence imaging applications. We present a detailed analysis of their performance characteristics, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific needs.
Performance Comparison of Carbonyl-Reactive Fluorescent Dyes
This compound is valued for its far-red emission, which minimizes interference from cellular autofluorescence. However, for multiplexing experiments, a careful selection of spectrally distinct and photostable dyes is crucial. Here, we compare the key photophysical properties of this compound with other commonly used fluorescent hydrazides and a superior alternative, aminooxy-functionalized dyes.
Key Performance Characteristics of Fluorescent Hydrazides and Aminooxy Dyes
| Feature | This compound | Alexa Fluor 647 Hydrazide | Rhodamine B Hydrazide | Fluorescein Hydrazide | Aminooxy Dyes |
| Excitation Max (nm) | 646[1] | ~650 | ~560 | ~494 | Varies with fluorophore |
| Emission Max (nm) | 662[1] | ~665[2] | ~580 | ~517 | Varies with fluorophore |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000[3] | ~239,000[2] | High | ~92,300 | Varies with fluorophore |
| Quantum Yield | ~0.28 | ~0.33 | High | Moderate | Generally high |
| Photostability | Moderate | High | High | Low | High |
| Brightness (Ext. Coeff. x QY) | ~75,880 | ~78,870 | High | Moderate | Generally high |
| Reactive Group | Hydrazide | Hydrazide | Hydrazide | Hydrazide | Aminooxy |
| Bond Formed | Hydrazone | Hydrazone | Hydrazone | Hydrazone | Oxime |
| Bond Stability | Moderate | Moderate | Moderate | Moderate | High |
Note: The brightness is an approximation calculated from the product of the molar extinction coefficient and the quantum yield. The actual performance can vary depending on the experimental conditions. Aminooxy dyes are presented as a class of alternatives; their specific properties depend on the conjugated fluorophore.
Experimental Protocols
Successful multiplex fluorescence imaging relies on robust and reproducible protocols. Below are detailed methodologies for labeling cell surface glycoproteins using a sequential multiplexing approach with fluorescent hydrazides.
Protocol: Two-Color Multiplex Labeling of Cell Surface Glycoproteins
This protocol outlines a method for sequentially labeling two different glycan populations on the cell surface using two spectrally distinct fluorescent hydrazides (e.g., a green-emitting and a far-red-emitting hydrazide).
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄)
-
Aniline
-
Fluorescent Hydrazide 1 (e.g., a green-emitting hydrazide)
-
Fluorescent Hydrazide 2 (e.g., this compound)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 mM glycerol in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Wash cultured cells three times with ice-cold PBS.
-
-
Oxidation (Generation of Aldehyde Groups):
-
Prepare a fresh 1 mM solution of sodium periodate in ice-cold PBS.
-
Incubate the cells with the sodium periodate solution for 15 minutes on ice in the dark. This step oxidizes sialic acid residues on glycoproteins, creating aldehyde groups.
-
Wash the cells three times with ice-cold PBS to remove excess sodium periodate.
-
Quench the reaction by incubating the cells with a quenching solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Labeling with the First Fluorophore:
-
Prepare a 10 mM stock solution of the first fluorescent hydrazide in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS containing 10 mM aniline. Aniline acts as a catalyst to improve the efficiency of the hydrazone bond formation.
-
Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Image Acquisition (First Channel):
-
At this stage, you can image the first channel to confirm successful labeling.
-
-
Sequential Labeling with the Second Fluorophore:
-
Repeat the oxidation step if you are targeting a different subset of glycans that require a different oxidation condition. If targeting the same initial aldehyde pool, this step can be omitted.
-
Prepare a 100 µM labeling solution of the second fluorescent hydrazide (e.g., this compound) in PBS with 10 mM aniline.
-
Incubate the cells with the second labeling solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition (Multiplex):
-
Image the sample using a fluorescence microscope with appropriate filter sets for DAPI and the two fluorescent dyes used. Ensure sequential scanning or the use of spectrally resolved detection to minimize bleed-through.
-
Visualizing Workflows and Pathways
Clear visualization of experimental procedures and biological pathways is essential for understanding and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and signaling pathways relevant to multiplex fluorescence imaging.
Caption: Workflow for sequential multiplex labeling of cell surface glycoproteins.
References
A Head-to-Head Comparison: Sulfo-Cy5 Hydrazide for Labeling Experiments
A Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the precise labeling of biomolecules is paramount for accurate detection and analysis. Fluorescent labeling, in particular, offers a sensitive and versatile approach for visualizing and quantifying proteins, glycoproteins, and other molecular targets. Among the myriad of fluorescent dyes available, Sulfo-Cy5 hydrazide has emerged as a popular choice for its reactivity towards carbonyl groups and its favorable spectral properties in the far-red spectrum, minimizing background autofluorescence from biological samples.
This guide provides a comprehensive cost-benefit analysis of this compound in labeling experiments, with a direct comparison to its primary alternatives, Alexa Fluor™ 647 hydrazide and DyLight™ 650 hydrazide. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to assist researchers in making informed decisions for their specific applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between performance and cost. Here, we summarize the key photophysical and chemical properties of this compound and its main competitors.
| Property | This compound | Alexa Fluor™ 647 Hydrazide | DyLight™ 650 Hydrazide |
| Excitation Maximum (nm) | ~646[1] | ~649[2] | ~652[3][4] |
| Emission Maximum (nm) | ~662[1] | ~666 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000 | ~250,000 | ~250,000 |
| Quantum Yield (Φ) | 0.28 | 0.33 | High (exact value not specified) |
| Photostability | Good | Excellent, more photostable than Cy5 | High |
| Water Solubility | High (sulfonated) | High (sulfonated) | High (water-soluble) |
| Reactivity | Aldehydes and ketones | Aldehydes and ketones | Aldehydes and ketones (available as NHS ester) |
Key Performance Insights:
-
Brightness: Brightness is a function of both molar extinction coefficient and quantum yield. While all three dyes have high extinction coefficients, Alexa Fluor™ 647 hydrazide exhibits a slightly higher quantum yield than this compound, suggesting it can produce a brighter signal under identical conditions. DyLight™ 650 is also reported to have a high quantum yield.
-
Photostability: Studies comparing Alexa Fluor™ dyes to Cy dyes (of which Sulfo-Cy5 is an analog) have consistently shown that Alexa Fluor™ dyes are significantly more resistant to photobleaching. This is a critical advantage for experiments requiring long exposure times or intense illumination, such as in super-resolution microscopy.
-
Self-Quenching: Cyanine dyes like Cy5 are known to exhibit self-quenching at high degrees of labeling, where the fluorescence intensity decreases with the addition of more dye molecules. Alexa Fluor™ dyes are less prone to this phenomenon, allowing for a higher degree of labeling and potentially brighter conjugates.
-
Water Solubility: The "Sulfo" designation in Sulfo-Cy5 indicates the presence of sulfonate groups, which confer high water solubility. This is advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents. Alexa Fluor™ and DyLight™ dyes are also designed for high water solubility.
Cost-Benefit Analysis
To provide a practical comparison of the costs associated with using these dyes, we have estimated the cost per labeling reaction based on commercially available quantities and typical reaction conditions.
| Dye | Vendor Example & Price (USD) | Quantity | Estimated Reactions per Vial* | Estimated Cost per Reaction (USD) |
| This compound | Lumiprobe | 50 mg for $1099.00 | ~760 | ~1.45 |
| Alexa Fluor™ 647 hydrazide | Thermo Fisher Scientific | 1 mg for $440.00 | ~15 | ~29.33 |
| DyLight™ 650 NHS Ester | Thermo Fisher Scientific | 1 mg for $650.96 | ~15 | ~43.40 |
*Estimated reactions are based on labeling 1 mg of a 150 kDa antibody with a 20-fold molar excess of dye. This is a theoretical calculation and actual usage may vary based on the specific protocol and desired degree of labeling.
Economic Considerations:
From a purely cost-per-reaction standpoint, this compound is significantly more economical than its main competitors. However, the superior photostability and brightness of Alexa Fluor™ 647 may justify its higher cost in demanding applications where signal-to-noise is critical and photobleaching is a limiting factor. The choice ultimately depends on the specific experimental needs and budget constraints. For routine applications where high photostability is not the primary concern, this compound offers a cost-effective solution.
Experimental Protocols
Detailed and reproducible protocols are essential for successful labeling experiments. Below are representative protocols for labeling glycoproteins with hydrazide-functionalized dyes.
Protocol 1: Glycoprotein Labeling via Periodate Oxidation
This protocol describes the labeling of glycoproteins by first oxidizing the sialic acid residues to generate aldehyde groups, which then react with the hydrazide dye.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
This compound, Alexa Fluor™ 647 hydrazide, or DyLight™ 650 hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 20-30 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5 minutes.
-
Remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with the Reaction Buffer.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the hydrazide dye in anhydrous DMSO.
-
Add the dye stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled glycoprotein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5).
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for fluorescently labeling glycoproteins.
Caption: Analysis of cell surface receptor internalization.
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy5 Hydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Sulfo-Cy5 hydrazide.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent laboratory practice to handle all chemical compounds with care and to follow established waste disposal protocols.[1] The following procedures are based on general best practices for chemical waste management and are intended to provide a framework for safe disposal.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
General Handling Advice:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
Adherence to your institution's Environmental Health and Safety (EHS) guidelines is the most critical aspect of chemical waste disposal.[3] The following protocol is a general guide and should be adapted to meet your specific institutional requirements.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid chemical waste.[3] Place them in a sealed and clearly labeled bag or container.
-
Empty Vials: The original this compound vial should be triple-rinsed with a suitable solvent (e.g., water or the solvent used to dissolve the compound). The first rinse should be collected as hazardous aqueous waste. Subsequent rinses may be permissible to dispose of down the drain with copious amounts of water, but this is highly dependent on your institution's specific guidelines. Always consult your EHS department for guidance on the disposal of rinsed containers.
Step 2: Waste Labeling
Accurate and detailed labeling of waste containers is a legal and safety requirement.
-
Clearly label the waste container with the full chemical name: "this compound Waste".
-
Indicate the solvent(s) and the approximate concentration of the dye.
-
Include any other components of the waste mixture.
-
Affix the appropriate hazard pictograms if required by your institution, even if the SDS does not list specific hazards.
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep the waste container closed when not in use.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Never dispose of this compound waste in the regular trash or down the sanitary sewer without explicit permission from your EHS department.
Quantitative Data Summary
For your convenience, the following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₀N₄O₇S₂ | |
| Molecular Weight | 656.81 g/mol | |
| CAS Number | 2055138-61-7 | |
| Excitation Maximum (Ex) | 646 nm | |
| Emission Maximum (Em) | 662 nm | |
| Solubility | Very good in water, good in DMF and DMSO |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for segregating this compound waste.
References
Personal protective equipment for handling Sulfo-Cy5 hydrazide
Essential Guide to Handling Sulfo-Cy5 Hydrazide
This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and waste management plans.
Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it is prudent to handle it with a high degree of caution, following best practices for similar chemical compounds.[1] Hydrazide compounds can be toxic and corrosive, and cyanine dyes warrant careful handling.[2][3] The following PPE is recommended to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashes.[4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them immediately if contaminated. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned to protect skin and personal clothing from spills. |
| Respiratory | Not generally required with proper engineering controls | All handling of solid powder and preparation of solutions should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols. |
| Feet | Closed-toe shoes | Protects feet from spills. |
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and storage.
Table 2: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₀N₄O₇S₂ | |
| Molecular Weight | 656.81 g/mol | |
| Appearance | Dark blue solid | |
| Excitation Maximum | 646 nm | |
| Emission Maximum | 662 nm | |
| Solubility | Very good in water; good in DMF and DMSO | |
| Storage Conditions | Store at -20°C in the dark, desiccated. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will enhance safety and ensure the integrity of your experiments.
-
Preparation and Planning:
-
Review Documentation: Before beginning any work, review the Safety Data Sheet (SDS) and any other available safety information for this compound.
-
Designate an Area: Conduct all work in a well-ventilated chemical fume hood. Cover the work surface with disposable absorbent bench paper.
-
Assemble Materials: Ensure all necessary PPE, equipment, and spill cleanup materials are readily available before handling the compound.
-
-
Handling the Solid Compound:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.
-
Weighing: Weigh the required amount of the compound directly into a suitable container inside the chemical fume hood.
-
-
Solution Preparation and Use:
-
Dissolving: Slowly add the solvent to the solid this compound to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and any known hazards.
-
Containment: Use secondary containment, such as a tray, to contain any potential spills during the experiment.
-
Light Sensitivity: Protect solutions from light to prevent photobleaching.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain. Aqueous waste and solvent-based waste should be collected in separate containers.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container.
-
-
Decontamination:
-
Reusable glassware should be decontaminated. A common method for cyanine dyes involves rinsing with a dilute bleach solution, followed by thorough washing with soap and water. However, always consult your institution's Environmental Health and Safety (EHS) office for approved decontamination procedures before proceeding.
-
-
Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's EHS department according to local and federal regulations. Never dispose of this compound waste in the regular trash.
-
Experimental Protocol: Labeling of Glycoproteins
This compound is used to label biomolecules containing aldehyde or ketone groups. This protocol provides a general method for labeling glycoproteins.
1. Oxidation of Glycoproteins to Generate Aldehydes: a. Prepare a solution of the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5). b. Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM. c. Incubate the reaction on ice in the dark for 30 minutes. d. Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate on ice for 10 minutes. e. Remove excess periodate and byproducts by buffer exchange using a desalting column equilibrated with the labeling buffer (e.g., 100 mM sodium phosphate, pH 7.0).
2. Labeling with this compound: a. Prepare a stock solution of this compound (e.g., 10 mM) in water or DMSO. b. Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein. c. Incubate the reaction for 2-4 hours at room temperature, protected from light.
3. Purification of the Labeled Glycoprotein: a. Remove the unreacted this compound by extensive dialysis or by using a desalting column. b. The purified, labeled glycoprotein can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Caption: Experimental workflow for glycoprotein labeling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
